Sodium acetoacetate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
623-58-5 |
|---|---|
Molecular Formula |
C4H6NaO3 |
Molecular Weight |
125.08 g/mol |
IUPAC Name |
sodium;3-oxobutanoate |
InChI |
InChI=1S/C4H6O3.Na/c1-3(5)2-4(6)7;/h2H2,1H3,(H,6,7); |
InChI Key |
NTXFWAVCYJWUCY-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)[O-].[Na+] |
Canonical SMILES |
CC(=O)CC(=O)O.[Na] |
Other CAS No. |
623-58-5 |
Related CAS |
541-50-4 (Parent) |
Synonyms |
3-ketobutyrate 3-oxobutyric acid acetoacetate acetoacetic acid acetoacetic acid, calcium salt acetoacetic acid, lithium salt acetoacetic acid, sodium salt oxobutyrate sodium acetoacetate |
Origin of Product |
United States |
Foundational & Exploratory
The Central Role of Acetoacetate in Metabolic Pathways: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Abstract
Acetoacetate, a primary ketone body, serves as a crucial alternative energy source during periods of low glucose availability, such as fasting, prolonged exercise, or adherence to a ketogenic diet.[1][2] Produced predominantly in the liver from the breakdown of fatty acids, acetoacetate and its reduced form, D-β-hydroxybutyrate (BHB), are transported to extrahepatic tissues, including the brain, heart, and skeletal muscle, to be utilized for energy production.[3][4][5] Beyond its role as a metabolic fuel, emerging evidence highlights acetoacetate's function as a signaling molecule, influencing cellular processes like muscle regeneration and glucose metabolism.[5][6] This technical guide provides a comprehensive overview of the synthesis, degradation, and multifaceted roles of acetoacetate in metabolic pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations to facilitate a deeper understanding for research and drug development applications.
Synthesis of Acetoacetate (Ketogenesis)
Ketogenesis is the metabolic pathway responsible for the production of ketone bodies.[4] This process occurs primarily within the mitochondria of liver cells (hepatocytes) and is upregulated in response to low carbohydrate availability and increased fatty acid breakdown.[4][7]
The core steps are as follows:
-
Thiolase Reaction: Two molecules of acetyl-CoA, primarily derived from the β-oxidation of fatty acids, are condensed to form acetoacetyl-CoA. This reaction is catalyzed by the enzyme thiolase (also known as acetyl-CoA acetyltransferase, ACAT).[4][8]
-
HMG-CoA Synthesis: A third molecule of acetyl-CoA combines with acetoacetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). This irreversible step is catalyzed by HMG-CoA synthase and is the rate-limiting step in ketogenesis.[9][10][11][12]
-
Acetoacetate Formation: HMG-CoA is then cleaved by HMG-CoA lyase to yield acetoacetate and one molecule of acetyl-CoA.[4][7]
The regulation of ketogenesis is tightly controlled by hormonal signals. Low insulin and high glucagon levels promote the release of free fatty acids from adipose tissue, providing the necessary substrate for β-oxidation and subsequent ketone body synthesis.[9][13]
Metabolic Fates of Acetoacetate
Once synthesized in the liver, acetoacetate has three primary metabolic fates:[5]
-
Reduction to D-β-hydroxybutyrate (BHB): The majority of acetoacetate is reversibly reduced to BHB by the enzyme β-hydroxybutyrate dehydrogenase. This reaction is dependent on the mitochondrial NADH/NAD+ ratio. BHB is the most abundant circulating ketone body and is more chemically stable than acetoacetate, making it the preferred form for transport in the blood.[5][12]
-
Spontaneous Decarboxylation to Acetone: Acetoacetate is an unstable β-keto acid and can spontaneously (non-enzymatically) decarboxylate to form acetone.[5] This process is a minor pathway but increases with high levels of acetoacetate. Acetone is largely excreted via the lungs, contributing to the characteristic "keto breath" of individuals in ketosis.[5]
-
Transport to Extrahepatic Tissues: Both acetoacetate and BHB are released from the liver into the bloodstream and transported to peripheral tissues—such as the brain, heart, and skeletal muscle—to be used as fuel.[4][5] They cross the blood-brain barrier, providing a vital energy source for the brain when glucose is scarce.[5][8]
Utilization of Acetoacetate (Ketolysis)
Ketolysis is the process by which ketone bodies are broken down to generate energy. It occurs in the mitochondria of extrahepatic tissues. Notably, the liver cannot utilize the ketone bodies it produces because it lacks the key enzyme succinyl-CoA:3-ketoacid-CoA transferase (SCOT).[14][15][16][17]
The steps of ketolysis are as follows:
-
Conversion of BHB to Acetoacetate: If the cell takes up BHB, it is first oxidized back to acetoacetate by β-hydroxybutyrate dehydrogenase, generating a molecule of NADH.[14]
-
Acetoacetyl-CoA Formation: Acetoacetate is activated by the transfer of a Coenzyme A (CoA) group from succinyl-CoA. This reaction, catalyzed by SCOT, forms acetoacetyl-CoA and succinate. This is the rate-limiting step for ketone body utilization.[11][18]
-
Acetyl-CoA Generation: Finally, acetoacetyl-CoA is cleaved by thiolase into two molecules of acetyl-CoA.[14][16]
The resulting acetyl-CoA molecules enter the tricarboxylic acid (TCA) cycle to be oxidized for ATP production.[4]
Acetoacetate as a Signaling Molecule
Beyond its function as an energy substrate, acetoacetate is recognized as a signaling metabolite with pleiotropic effects.[5][19] Research has indicated that AcAc may:
-
Promote Muscle Regeneration: Studies in mice suggest that acetoacetate promotes the proliferation and regeneration of muscle satellite cells, leading to recovered muscle strength and integrity.[5][6]
-
Regulate Glucose Metabolism: Acetoacetate can reduce the rate of glucose uptake and glycolysis in skeletal muscle, which may contribute to a glycogen-sparing effect during exercise.[5]
-
Interact with Receptors: Recent findings have identified acetoacetate as an agonist for the short-chain fatty acid receptor GPR43, implying a role in the regulation of lipid metabolism and inflammation.[6]
These signaling functions highlight a complex role for acetoacetate in metabolic homeostasis that extends beyond simple energy provision.
Quantitative Data on Acetoacetate Metabolism
The metabolic impact of acetoacetate has been quantified in various experimental models. The following tables summarize key data from the literature.
Table 1: ATP Yield from Ketone Body Oxidation
| Ketone Body | Net ATP Yield per Molecule | Source |
|---|---|---|
| Acetoacetate | ~22 ATP | [17] |
| D-β-hydroxybutyrate | ~26 ATP (includes NADH from initial oxidation) | [16] |
Note: ATP yields can vary slightly depending on the specific shuttle mechanisms used for NADH.
Table 2: Contribution of Acetoacetate to Lipogenesis in AS-30D Hepatoma Cells
| Condition | Precursor for Acetyl-CoA (Lipogenesis) | Source |
|---|---|---|
| Glucose only | Glucose: 65% | [20][21] |
| Glucose + 5 mM Acetoacetate | Acetoacetate: 85% | [20][21] |
| Glucose: 2% | [20][21] |
This demonstrates the preferential use of acetoacetate over glucose for lipid synthesis in these cancer cells.
Table 3: Effects of D-BHB Infusion on ¹¹C-Acetoacetate Metabolism in Healthy Humans
| Organ/Condition | Parameter | Change with D-BHB Infusion | Source |
|---|---|---|---|
| Kidney (Fasted) | Oxidative Metabolism (k₂) | +30% | [22] |
| Kidney (Fed) | Oxidative Metabolism (k₂) | +37% | [22] |
| Right Ventricle (Fasted) | Oxidative Metabolism | +52% | [22] |
Data from PET imaging studies show that exogenous BHB enhances the oxidative metabolism of acetoacetate.
Experimental Protocols
The study of acetoacetate metabolism relies on a variety of sophisticated techniques. Below are detailed methodologies for key experimental approaches.
Protocol 1: Isotopic Tracer Studies for Quantifying Acetoacetate Metabolism
This method uses stable isotopes (e.g., ¹³C) or radioisotopes (e.g., ¹⁴C) to trace the metabolic fate of acetoacetate and related substrates.
Objective: To quantify the contribution of acetoacetate to various metabolic pathways, such as the TCA cycle and lipogenesis.
Methodology:
-
Cell Culture: AS-30D hepatoma cells are incubated in a medium containing a specific concentration of glucose (e.g., 5 mM).[20]
-
Tracer Incubation: A known concentration of labeled acetoacetate (e.g., 5 mM [3-¹⁴C]acetoacetate or [U-¹³C₄]acetoacetate) is added to the incubation medium.[20][21]
-
Metabolite Extraction: After a defined incubation period, the reaction is stopped, and metabolites are extracted from the cells and the medium.
-
Analysis:
-
For ¹⁴C tracers, the production of ¹⁴CO₂ is measured using a scintillation counter to assess oxidation rates. The incorporation of ¹⁴C into lipids is measured to quantify lipogenesis.[20][21]
-
For ¹³C tracers, metabolites are analyzed by mass spectrometry (MS) or nuclear magnetic resonance (NMR) to determine the pattern and extent of ¹³C labeling in downstream products (e.g., TCA cycle intermediates, fatty acids).[20][21]
-
-
Data Interpretation: Isotopomer analysis is used to calculate the relative flux of acetoacetate through different metabolic pathways.[20]
Protocol 2: Measurement of Insulin-Stimulated Glucose Uptake
Objective: To determine the effect of acetoacetate on basal and insulin-stimulated glucose uptake in skeletal muscle cells.
Methodology:
-
Cell Culture: L6 myotubes are cultured to differentiation.
-
Pre-incubation: Cells are pre-incubated in a medium containing different substrates: glucose only, acetoacetate, or D-β-hydroxybutyrate for a specified time (e.g., 24 hours).
-
Insulin Stimulation: A subset of cells from each condition is stimulated with insulin (e.g., 100 nM) for a short period (e.g., 20 minutes).
-
Glucose Uptake Assay: The medium is replaced with a solution containing 2-deoxy-[³H]-glucose (a radiolabeled glucose analog).
-
Lysis and Scintillation Counting: After the uptake period, cells are washed and lysed. The radioactivity within the cell lysate is measured using a scintillation counter.[23]
-
Data Normalization: Radioactivity counts are normalized to the total protein content in each sample, and results are expressed as pmol of 2-deoxyglucose per minute per mg of protein.[23]
Protocol 3: Positron Emission Tomography (PET) for In Vivo Ketone Metabolism
Objective: To non-invasively quantify the uptake and oxidative metabolism of acetoacetate in specific organs (e.g., heart, kidney) in vivo.
Methodology:
-
Tracer Synthesis: Acetoacetate is labeled with a short-lived positron-emitting isotope, typically Carbon-11 (¹¹C), to create ¹¹C-acetoacetate.
-
Subject Preparation: Healthy human subjects are studied under different metabolic conditions (e.g., fasted, fed, post-BHB drink).
-
Tracer Injection and PET Scan: ¹¹C-acetoacetate is administered intravenously, and dynamic PET imaging of the target organ is performed for a set duration (e.g., 15-60 minutes).[22]
-
Blood Sampling: Arterial blood samples are taken throughout the scan to measure the concentration of the tracer and its metabolites (e.g., ¹¹C-CO₂) in the blood, which serves as the input function for kinetic modeling.[22]
-
Kinetic Modeling: Time-activity curves (TACs) are generated from the PET images. These curves, along with the arterial input function, are fitted to a compartmental model (e.g., a one-tissue, two-compartment model for the heart) to derive quantitative parameters.[22]
-
Parameter Estimation: Key kinetic parameters are calculated, including:
-
K₁: The rate of tracer uptake from blood into the tissue.
-
k₂: The rate of tracer clearance from the tissue, representing oxidative metabolism.[22]
-
Conclusion and Future Directions
Sodium acetoacetate is a pivotal molecule in metabolic regulation, acting as both a highly efficient fuel source and a sophisticated signaling agent. Its synthesis in the liver and utilization in peripheral tissues provide a critical lifeline for the brain and other organs during periods of glucose limitation. The quantitative data and experimental methodologies presented in this guide underscore the dynamic and preferential use of acetoacetate in various cellular contexts.
For drug development professionals, understanding the intricacies of acetoacetate metabolism is paramount. Targeting enzymes in the ketogenic or ketolytic pathways could offer therapeutic strategies for metabolic disorders, neurodegenerative diseases, and certain cancers that exhibit altered ketone body metabolism.[6][19] The emerging signaling roles of acetoacetate open new avenues for research, suggesting that its benefits may extend beyond simple caloric provision to include the direct modulation of cellular health and function. Further investigation into these signaling pathways will be crucial for fully harnessing the therapeutic potential of acetoacetate and ketogenic metabolic strategies.
References
- 1. fiveable.me [fiveable.me]
- 2. labtestsguide.com [labtestsguide.com]
- 3. ruled.me [ruled.me]
- 4. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. ketone.com [ketone.com]
- 6. Acetoacetic acid | 541-50-4 | Benchchem [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. perfectketo.com [perfectketo.com]
- 9. youtube.com [youtube.com]
- 10. mdpi.com [mdpi.com]
- 11. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Adult Diabetic Ketoacidosis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 18. ihmc.us [ihmc.us]
- 19. Metabolic and Signaling Roles of Ketone Bodies in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Quantitative analysis of acetoacetate metabolism in AS-30D hepatoma cells with 13C and 14C isotopic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Quantitative analysis of acetoacetate metabolism in AS-30D hepatoma cells with 13C and 14C isotopic techniques [scite.ai]
- 22. Cardiorenal ketone metabolism in healthy humans assessed by 11C-acetoacetate PET: effect of D-β-hydroxybutyrate, a meal, and age - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
An In-depth Technical Guide to the Physical Characteristics of Crystalline Sodium Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium acetoacetate (IUPAC name: sodium 3-oxobutanoate), with the CAS number 623-58-5, is the sodium salt of acetoacetic acid. It serves as a key metabolite in ketogenic pathways and is a versatile intermediate in organic synthesis. For researchers in drug development and various scientific fields, a thorough understanding of its physical characteristics is essential for handling, formulation, and quality control. This guide provides a summary of the available data on the physical properties of crystalline this compound, alongside generalized experimental protocols for its characterization. Due to the limited availability of in-depth experimental studies in peer-reviewed literature, some of the presented data is sourced from chemical suppliers, and the experimental protocols are based on standard analytical techniques for crystalline organic salts.
Quantitative Physical Data
The physical properties of crystalline this compound are summarized in the table below. It is important to note that there are discrepancies in the reported melting points from different suppliers, which may be due to variations in purity or analytical methods.
| Property | Value | Source(s) |
| Chemical Formula | C₄H₅NaO₃ | --INVALID-LINK--[1] |
| Molecular Weight | 124.07 g/mol | --INVALID-LINK--[1][2] |
| Appearance | White to off-white crystalline powder | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| Melting Point | 200-203 °C | --INVALID-LINK--[3] |
| 239-244 °C | --INVALID-LINK--[5] | |
| Solubility | Good solubility in water | --INVALID-LINK--[3], --INVALID-LINK--[4] |
| CAS Number | 623-58-5 | --INVALID-LINK--[1] |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis, crystallization, and characterization of this compound. These protocols are based on standard chemical and analytical techniques, as specific literature on this compound is scarce.
A common method for the synthesis of a sodium salt of a β-keto acid involves the reaction of the corresponding ester with a sodium base, followed by hydrolysis.
Objective: To synthesize and crystallize this compound from ethyl acetoacetate.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
Ethanol (anhydrous)
-
Diethyl ether (anhydrous)
-
Deionized water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Büchner funnel and filter paper
-
Vacuum flask
-
Schlenk line or inert atmosphere setup (optional)
Methodology:
-
Preparation of Sodium Ethoxide: In a three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium metal in anhydrous ethanol under an inert atmosphere to prepare a solution of sodium ethoxide.
-
Reaction: Cool the sodium ethoxide solution in an ice bath. Slowly add ethyl acetoacetate dropwise to the cooled solution with continuous stirring.
-
Formation of the Sodium Salt of Ethyl Acetoacetate: After the addition is complete, allow the mixture to stir at room temperature for several hours. The sodium salt of ethyl acetoacetate will precipitate.
-
Isolation: Collect the precipitate by vacuum filtration, wash with anhydrous diethyl ether, and dry under vacuum.
-
Hydrolysis and Crystallization: Dissolve the dried sodium salt of ethyl acetoacetate in a minimum amount of cold deionized water. The ester will hydrolyze to form this compound. Slow evaporation of the solvent at room temperature or controlled cooling can be used to induce crystallization.
-
Final Product: Collect the resulting crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a desiccator.
XRD is the primary technique for determining the crystal structure of a solid.
Objective: To determine the crystal system, space group, and unit cell dimensions of crystalline this compound.
Instrumentation:
-
Powder X-ray Diffractometer with a Cu Kα radiation source (λ = 1.5406 Å).
-
Sample holder (zero-background sample holder is preferred).
Methodology:
-
Sample Preparation: Finely grind a small amount of the crystalline this compound using a mortar and pestle to ensure random orientation of the crystallites.
-
Data Collection: Mount the powdered sample onto the sample holder. Set the diffractometer to scan over a 2θ range (e.g., 5° to 80°) with a step size of 0.02° and a suitable scan speed.
-
Data Analysis:
-
The resulting diffraction pattern (a plot of intensity vs. 2θ) will show a series of peaks corresponding to the crystal lattice planes.
-
The positions and intensities of these peaks are unique to the crystal structure.
-
Use indexing software to determine the unit cell parameters from the peak positions.
-
Further analysis using Rietveld refinement can provide detailed structural information, including atomic positions.
-
Objective: To characterize the functional groups and molecular structure of crystalline this compound using Fourier-Transform Infrared (FTIR) and Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy.
A. FTIR Spectroscopy
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the crystalline sample with dry potassium bromide (KBr) powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Collection: Place the sample in the FTIR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Interpretation: Analyze the positions, shapes, and intensities of the absorption bands to identify characteristic functional groups. Expected peaks include:
-
~1715 cm⁻¹ (C=O stretch of the ketone)
-
~1580-1650 cm⁻¹ (asymmetric COO⁻ stretch of the carboxylate)
-
~1400-1450 cm⁻¹ (symmetric COO⁻ stretch of the carboxylate)
-
C-H stretching and bending vibrations.
-
B. Solid-State NMR (ssNMR) Spectroscopy
Methodology:
-
Sample Preparation: Pack the crystalline this compound into a zirconia rotor.
-
Data Collection: Acquire ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectra on a solid-state NMR spectrometer.
-
Interpretation: The resulting spectrum will show distinct peaks for each chemically non-equivalent carbon atom in the solid state. Expected chemical shifts would be approximately:
-
~200-210 ppm (ketone carbonyl carbon)
-
~170-180 ppm (carboxylate carbon)
-
~50-60 ppm (methylene carbon, -CH₂-)
-
~20-30 ppm (methyl carbon, -CH₃) The exact peak positions and linewidths can provide information about the local environment and crystallinity of the sample.
-
Objective: To evaluate the thermal stability and phase transitions of crystalline this compound.
A. Differential Scanning Calorimetry (DSC)
Methodology:
-
Accurately weigh a small amount (2-5 mg) of the crystalline sample into an aluminum DSC pan and seal it.
-
Place the pan in the DSC instrument.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The resulting thermogram will show endothermic peaks corresponding to melting and exothermic peaks for decomposition or crystallization.
B. Thermogravimetric Analysis (TGA)
Methodology:
-
Place a slightly larger amount (5-10 mg) of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The TGA curve will plot the percentage of mass loss versus temperature, indicating the decomposition temperature and the presence of any volatile components like water of hydration.
Conclusion
This technical guide provides a consolidated overview of the known physical characteristics of crystalline this compound and outlines the standard experimental protocols for its comprehensive analysis. While there is a foundation of data from chemical suppliers, there is a clear need for more detailed, peer-reviewed research to establish definitive values for its physical properties, including its crystal structure and solubility profile. The generalized methodologies presented here offer a roadmap for researchers to perform such characterizations, which are crucial for the application of this compound in pharmaceutical development and other scientific disciplines.
References
An In-depth Technical Guide on the Stability and Degradation Profile of Sodium Acetoacetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium acetoacetate, the sodium salt of the ketone body acetoacetate, is a molecule of significant interest in metabolic research and potential therapeutic applications. Understanding its stability and degradation profile is paramount for its accurate handling, formulation, and application in research and drug development. This technical guide provides a comprehensive overview of the stability of this compound, detailing its primary degradation pathways, factors influencing its stability, and methodologies for its analysis. Quantitative data from available literature is summarized, and detailed experimental protocols for stability assessment are outlined.
Introduction
Acetoacetate is one of the three ketone bodies produced in the liver during periods of low glucose availability and serves as an alternative energy source for various tissues, including the brain. This compound, as a more stable salt form, is often utilized in research settings. However, being a β-keto acid derivative, it is inherently prone to degradation, primarily through decarboxylation. This instability presents challenges in its storage, formulation, and analytical characterization. This guide aims to provide a detailed understanding of the chemical stability and degradation of this compound to aid researchers and drug development professionals in its effective utilization.
Chemical Properties and Stability Overview
This compound is a hygroscopic, white to off-white powder. Its stability is significantly influenced by environmental factors such as temperature, pH, and the presence of moisture. The primary degradation pathway for acetoacetate is decarboxylation, which is catalyzed by heat and is highly dependent on the pH of the environment.
Degradation Pathways
The principal degradation pathway for this compound is decarboxylation, leading to the formation of acetone and carbon dioxide. This reaction is particularly relevant in aqueous solutions.
Decarboxylation
The decarboxylation of the acetoacetate anion is a well-documented process. The rate of this reaction is significantly influenced by the pH of the solution. The protonated form, acetoacetic acid, decarboxylates much more rapidly than the acetoacetate anion.
-
Acetoacetic Acid (Acidic pH): In acidic conditions, the equilibrium shifts towards the formation of acetoacetic acid, which readily undergoes decarboxylation. The half-life of acetoacetic acid in water at 37°C is approximately 140 minutes.[1]
-
Acetoacetate Anion (Neutral to Basic pH): The anionic form is considerably more stable. In its basic form, the half-life of acetoacetate in water at 37°C is about 130 hours.[1]
The activation energy for the decarboxylation of the acetoacetic acid is 23.7 kcal/mol, while for the acetoacetate anion, it is 22.9 kcal/mol.[2][3] The significant difference in the reaction rates is attributed to entropy effects.[2][3]
Factors Influencing Stability
The stability of this compound is a critical consideration for its practical use. Several factors can accelerate its degradation.
pH
As detailed above, pH is a critical factor. Solutions of this compound are more stable at neutral to slightly alkaline pH, where the compound exists predominantly as the acetoacetate anion. Acidic conditions promote the formation of the less stable acetoacetic acid, leading to rapid decarboxylation.
Temperature
Elevated temperatures significantly increase the rate of decarboxylation. Therefore, it is recommended to store this compound, both in solid form and in solution, at low temperatures to minimize degradation. For long-term storage, temperatures of -20°C are often recommended.
Moisture
This compound is hygroscopic and should be protected from moisture. The presence of water can facilitate hydrolytic degradation and also create an aqueous environment where pH-dependent decarboxylation can occur, especially if acidic impurities are present.
Light
While specific photostability data for this compound is limited, it is generally good practice to protect all chemicals from light to prevent photochemical degradation.
Quantitative Stability Data
Quantitative data on the stability of this compound is sparse in the literature. The most well-characterized aspect is the decarboxylation kinetics in aqueous solution.
| Parameter | Condition | Value | Reference |
| Half-life of Acetoacetic Acid | 37°C in water | 140 minutes | [1] |
| Half-life of Acetoacetate Anion | 37°C in water | 130 hours | [1] |
| Activation Energy (Acid) | Aqueous solution | 23.7 kcal/mol | [2][3] |
| Activation Energy (Anion) | Aqueous solution | 22.9 kcal/mol | [2][3] |
Table 1. Kinetic Parameters for the Decarboxylation of Acetoacetate.
Experimental Protocols for Stability Assessment
A forced degradation study is essential to understand the intrinsic stability of this compound and to identify potential degradation products.
Forced Degradation Protocol
This protocol outlines a general approach for conducting forced degradation studies on this compound.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, thermal, and photolytic) and to identify the resulting degradation products.
Materials:
-
This compound
-
Hydrochloric Acid (HCl), 0.1 N
-
Sodium Hydroxide (NaOH), 0.1 N
-
Hydrogen Peroxide (H₂O₂), 3%
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer
-
HPLC system with UV or Mass Spectrometric (MS) detector
-
pH meter
-
Thermostatically controlled oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or a mixture of water and a polar organic solvent).
-
Hydrolytic Degradation:
-
Acidic Hydrolysis: Add 0.1 N HCl to the stock solution to achieve a final concentration of 0.01 N HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Alkaline Hydrolysis: Add 0.1 N NaOH to the stock solution to achieve a final concentration of 0.01 N NaOH. Incubate under the same conditions as acidic hydrolysis.
-
Neutral Hydrolysis: Mix the stock solution with water and incubate under the same conditions.
-
-
Oxidative Degradation: Add 3% H₂O₂ to the stock solution. Keep the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation:
-
Solid State: Place a known amount of solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C) for a defined period.
-
Solution State: Heat the stock solution at an elevated temperature (e.g., 80°C) for a defined period.
-
-
Photolytic Degradation:
-
Expose the solid this compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and alkaline samples before analysis.
-
Analyze all samples by a suitable stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or MS detection, to quantify the remaining this compound and to detect and quantify any degradation products.
-
Analytical Methodologies
A stability-indicating analytical method is crucial for accurately assessing the stability of this compound.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column is a common technique. A mobile phase consisting of a phosphate buffer and an organic modifier like acetonitrile or methanol can be used. Detection can be achieved using a UV detector at a low wavelength (around 210 nm) or, for greater specificity and identification of degradation products, a mass spectrometer.
-
Gas Chromatography (GC): GC can be employed to quantify the volatile degradation product, acetone.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be a powerful tool for the structural elucidation of unknown degradation products.
Storage and Handling Recommendations
Based on its stability profile, the following storage and handling recommendations are advised for this compound:
-
Storage: Store in a tightly sealed container in a cool, dry place, protected from light. For long-term storage, refrigeration (-20°C) is recommended.
-
Handling: Minimize exposure to atmospheric moisture. When preparing solutions, use buffers with a pH in the neutral to slightly alkaline range to enhance stability. Prepare solutions fresh and use them promptly, or store them at low temperatures for short periods.
Conclusion
This compound is an inherently unstable compound, with its primary degradation pathway being pH-dependent decarboxylation. Its stability is significantly influenced by temperature and the presence of moisture. For researchers and drug development professionals, a thorough understanding of these stability characteristics is essential for obtaining reliable experimental results and for the development of stable formulations. The implementation of robust analytical methods and carefully designed stability studies are critical for characterizing the degradation profile and ensuring the quality and integrity of this compound in its various applications. Further research is warranted to explore other potential degradation pathways under oxidative and photolytic stress and to quantify the stability of this compound in the solid state.
References
Exploring the Antimicrobial Potential of Sodium Acetoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium acetoacetate, a sodium salt of the ketone body acetoacetate, has been a compound of interest primarily in the context of metabolic studies. However, emerging research into the antimicrobial properties of related short-chain fatty acids and their salts suggests a potential, yet largely unexplored, role for this compound as an antimicrobial agent. This technical guide provides a comprehensive overview of the current understanding of the antimicrobial potential of acetoacetate and its derivatives, offering a scientific basis for future research into this compound. This document summarizes the available quantitative data on related compounds, details relevant experimental protocols for antimicrobial susceptibility testing, and explores potential mechanisms of action and their associated signaling pathways.
Introduction
The rising threat of antimicrobial resistance necessitates the exploration of novel antimicrobial agents. Short-chain fatty acids and their salts have long been recognized for their preservative and antimicrobial properties. While the antimicrobial activities of compounds like sodium acetate and sodium diacetate are well-documented, the potential of this compound remains an area of nascent interest. Acetoacetate itself, along with its ethyl ester, has demonstrated inhibitory effects against bacterial growth and biofilm formation.[1][2] This guide aims to consolidate the existing knowledge on related compounds to provide a framework for investigating the antimicrobial efficacy of this compound.
Quantitative Antimicrobial Data of Acetoacetate and its Derivatives
Direct quantitative data on the antimicrobial activity of this compound is not extensively available in current literature. However, studies on acetoacetate, ethyl acetoacetate, and sodium diacetate provide valuable insights into the potential efficacy.
Table 1: Inhibitory Concentrations of Acetoacetate and its Derivatives against Various Microorganisms
| Compound | Microorganism | Measurement | Concentration | Reference |
| Acetoacetate (AAA) | Cronobacter sakazakii | IC50 | 20 - 24 mg/mL | [2] |
| Acetoacetate (AAA) | Serratia marcescens | IC50 | 24 - 35 mg/mL | [2] |
| Acetoacetate (AAA) | Yersinia enterocolitica (37°C) | IC50 | 11 - 14 mg/mL | [2] |
| Ethyl Acetoacetate (EAA) | Cronobacter sakazakii, Serratia marcescens, Yersinia enterocolitica | IC50 | 0.31 - 5.6 mg/mL | [1] |
| Sodium Diacetate | Saccharomyces cerevisiae (10¹ cells/mL) | MIC | 156 ppm | [3] |
| Sodium Diacetate | Saccharomyces cerevisiae (10² cells/mL) | MIC | 313 ppm | [3] |
| Sodium Diacetate | Saccharomyces cerevisiae (10³ cells/mL) | MIC | 1250 ppm | [3] |
| Sodium Diacetate | Saccharomyces cerevisiae (10⁵ cells/mL) | MIC | 5000 ppm | [3] |
| Sodium Diacetate | Candida krusei (10¹ cells/mL) | MIC | 625 ppm | [3] |
| Sodium Diacetate | Candida krusei (10² cells/mL) | MIC | 1250 ppm | [3] |
| Sodium Diacetate | Candida krusei (10³ cells/mL) | MIC | 2500 ppm | [3] |
| Sodium Diacetate | Candida krusei (10⁵ cells/mL) | MIC | 5000 ppm | [3] |
| Sodium Diacetate | Leuconostoc mesenteroides (10² bacteria/mL) | MIC | 2500 ppm | [3] |
| Sodium Diacetate | Leuconostoc mesenteroides (10⁴ bacteria/mL) | MIC | 5000 ppm | [3] |
| Sodium Diacetate | Lactobacillus delbrueckii (10² bacteria/mL) | MIC | 2500 ppm | [3] |
Potential Mechanisms of Antimicrobial Action
The precise antimicrobial mechanism of this compound is yet to be elucidated. However, based on related compounds, several potential mechanisms can be hypothesized.
-
Disruption of Cell Membrane Integrity: Like other organic acids, acetoacetate may disrupt the cell membrane of microorganisms, leading to increased permeability and leakage of intracellular components.
-
Inhibition of Metabolic Pathways: Acetoacetate could interfere with essential metabolic pathways within the microbial cell. The growth-inhibitory effect of acetate is partially due to the perturbation of acetyl-phosphate (Ac∼P) levels, a key signaling metabolite.[4] A similar mechanism could be at play with acetoacetate.
-
Downregulation of Virulence Factors: Studies on acetoacetate have shown a reduction in the mRNA transcripts of virulence genes in Yersinia enterocolitica, including those responsible for flagellar master regulation, invasion, and adhesion.[1]
Proposed Signaling Pathway for Acetoacetate's Effect on Bacterial Virulence
The following diagram illustrates a hypothetical signaling pathway for the antimicrobial action of acetoacetate based on its observed effects on gene expression in Yersinia enterocolitica.
Experimental Protocols for Assessing Antimicrobial Potential
The following are detailed methodologies adapted from standard antimicrobial susceptibility testing protocols that can be employed to evaluate the antimicrobial properties of this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth dilution series.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial suspension standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilutions
-
Micropipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in the appropriate sterile broth.
-
Serial Dilutions:
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the this compound stock solution to well 1.
-
Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.
-
Well 11 will serve as the growth control (no antimicrobial agent).
-
Well 12 will serve as the sterility control (broth only, no inoculum).
-
-
Inoculation:
-
Prepare a microbial suspension in sterile saline or broth, adjusted to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).
-
Dilute the standardized inoculum to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 10 µL of the diluted inoculum to wells 1 through 11. Do not inoculate well 12.
-
-
Incubation: Incubate the plate at the appropriate temperature and duration for the test organism (e.g., 35°C for 18-24 hours for most bacteria).
-
Interpretation: The MIC is the lowest concentration of this compound in a well that shows no visible growth (turbidity). This can be assessed visually or by using a microplate reader.
Experimental Workflow for MIC Determination
The following diagram outlines the workflow for the broth microdilution method to determine the MIC of this compound.
Conclusion and Future Directions
While direct evidence for the antimicrobial potential of this compound is currently limited, the data available for acetoacetate and its derivatives strongly suggest that it is a promising area for further investigation. The inhibitory effects on bacterial growth and biofilm formation, coupled with the potential to modulate virulence gene expression, warrant a systematic evaluation of this compound against a broad spectrum of pathogenic microorganisms. Future research should focus on determining the MIC and minimum bactericidal concentration (MBC) values for this compound against clinically relevant bacteria and fungi, elucidating its precise mechanism of action, and exploring its potential for synergistic effects with existing antimicrobial agents. Such studies will be crucial in determining the viability of this compound as a novel therapeutic or preservative agent.
References
- 1. Acetoacetate and ethyl acetoacetate as novel inhibitors of bacterial biofilm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Determination of minimum inhibitory concentration (MIC) of sodium diacetate on spoilage microorganisms in carbonated beverages by culture media [fsct.modares.ac.ir]
- 4. Acetate Metabolism and the Inhibition of Bacterial Growth by Acetate - PMC [pmc.ncbi.nlm.nih.gov]
Sodium Acetoacetate: A Technical Guide to its Role as an Alternative Cerebral Energy Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The brain, with its high metabolic rate, is exquisitely dependent on a continuous supply of energy, primarily in the form of glucose. However, a growing body of evidence highlights the brain's remarkable metabolic flexibility, particularly its ability to utilize ketone bodies as an alternative fuel source. This is especially relevant in conditions of glucose hypometabolism, which is a hallmark of several neurodegenerative diseases, including Alzheimer's disease, and during periods of fasting or adherence to a ketogenic diet.[1][2] Among the ketone bodies, which also include β-hydroxybutyrate (BHB) and acetone, acetoacetate (AcAc) is a key player, serving not only as a potent energy substrate but also as a signaling molecule with neuroprotective properties.[3][4][5] This technical guide provides an in-depth exploration of sodium acetoacetate as an alternative energy source for the brain, consolidating key research findings, experimental methodologies, and an overview of the underlying molecular pathways.
Cerebral Metabolism and Transport of Acetoacetate
Under conditions of limited glucose availability, the liver ramps up the production of ketone bodies from fatty acid oxidation.[6] Acetoacetate and BHB are then transported via the bloodstream to extrahepatic tissues, including the brain.[7] Unlike fatty acids, ketone bodies can efficiently cross the blood-brain barrier (BBB).[8] This transport is facilitated by monocarboxylate transporters (MCTs), particularly MCT1 and MCT2, which are expressed on endothelial cells of the BBB and on neurons and astrocytes.[7][9][10] The uptake of ketone bodies by the brain is directly proportional to their concentration in the plasma.[11]
Once inside brain cells, acetoacetate is converted to acetoacetyl-CoA by the enzyme succinyl-CoA:3-ketoacid coenzyme A transferase (SCOT).[12] Acetoacetyl-CoA is then cleaved by thiolase into two molecules of acetyl-CoA, which subsequently enter the tricarboxylic acid (TCA) cycle to generate ATP.[12][13] Notably, the liver lacks the SCOT enzyme and therefore cannot utilize the ketone bodies it produces.[14] The metabolism of one molecule of acetoacetate can yield approximately 22 ATP molecules, providing a more efficient energy source per unit of oxygen than glucose.[1][14]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies investigating the effects of this compound and ketosis on brain metabolism and function.
Table 1: Effects of Acetoacetate/Ketone Body Administration on Plasma and Brain Ketone Levels
| Study Population | Intervention | Peak Plasma Acetoacetate (mmol/L) | Peak Plasma β-hydroxybutyrate (mmol/L) | Peak Total Ketone Bodies (mmol/L) | Cerebral Metabolic Rate of Ketones (CMR-Ketones) | Citation(s) |
| Healthy Adults (overnight fast) | Rapid intravenous this compound (1.0 mmol/kg) | Reached peak at end of infusion | Exceeded acetoacetate 10 min post-infusion | Comparable to prolonged starvation | - | [15] |
| Healthy Rats | Oral ketone ester (KE) supplement | - | - | 6.83 (peak at 30 min) | Increased 3-4 fold vs. placebo | [16][17] |
| Individuals with MCI or AD | 30 g/d of kMCT for long term | - | ~0.6 | - | Increased by 230% in MCI and 144% in AD | [18] |
| Normal Subjects | Acetoacetate infusion (1.9 mmol/min x 1.73 m²) | 2.54 ± 0.16 | - | - | - | [11] |
Table 2: Effects of Acetoacetate on Neuronal Activity and Cognitive Function
| Model System | Intervention | Key Finding(s) | Quantitative Change | Citation(s) |
| Mouse Hippocampal Slices (Epileptiform) | 10 mM this compound | Attenuated individual epileptiform bursts | Did not change frequency of bursts | [19] |
| Familial AD Mice (APPSWE) | Intraventricular acetoacetate (100 mg/kg for 14 days) | Significant improvement in spatial and recognition memory | P < 0.05 in Y-maze and novel object recognition tests | [4][20] |
| Familial AD Mice (APPSWE) | Intraventricular acetoacetate | Dose-dependent increase in hippocampal BDNF | EC50 = 318.4 mg/kg | [4] |
| Familial AD Mice (APPSWE) | Intraventricular acetoacetate | Concentration-dependent inhibition of hippocampal pERK | IC50 = 18.67 mg/kg | [4] |
| Primary Hippocampal Neurons | Acetoacetate | Protection against glutamate-induced cell death | - | [21] |
Experimental Protocols
Preparation of this compound Solution
A common method for preparing a this compound solution for experimental use involves the hydrolysis of ethyl acetoacetate.[19]
-
Hydrolysis: Mix ethyl acetoacetate, 2 N sodium hydroxide (NaOH), and water. A typical ratio is 2.6 mL of ethyl acetoacetate to 10.2 mL of 2 N NaOH and 7.2 mL of water.
-
Incubation: Incubate the mixture at 40°C for 90 minutes to facilitate hydrolysis.
-
Neutralization: Cool the solution to stop the reaction and neutralize it to a pH of 7.0 using hydrochloric acid (HCl).
-
Lyophilization: Fully lyophilize the neutralized solution to obtain this compound powder. The powder can then be reconstituted in a suitable buffer for administration.
In Vivo Administration in Animal Models
-
Intravenous Infusion: As described in a study on human subjects, this compound can be administered intravenously.[15] For animal studies, the dosage would be scaled down based on body weight.
-
Intraventricular Injection: For direct central nervous system administration, as performed in Alzheimer's disease mouse models, acetoacetate can be injected intraventricularly.[4][20] This method bypasses the blood-brain barrier.
-
Intraperitoneal Injection: Ketone bodies like lithium acetoacetate and sodium β-hydroxybutyrate have been administered via intraperitoneal injections in rats.[8]
Assessment of Cognitive Function in Mice
-
Y-Maze Test: This test is used to assess spatial working memory. Mice are placed in a Y-shaped maze and allowed to explore freely. The sequence and number of arm entries are recorded to determine the percentage of spontaneous alternations. An increase in alternations indicates improved spatial memory.[4][20]
-
Novel Object Recognition Test (NORT): This test evaluates recognition memory. Mice are first familiarized with two identical objects in an arena. After a retention interval, one of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.[4][20]
Electrophysiological Recordings in Brain Slices
-
Slice Preparation: Hippocampal slices are prepared from mice. The brain is rapidly removed and placed in ice-cold artificial cerebrospinal fluid (aCSF). Slices are cut using a vibratome and allowed to recover in aCSF.
-
Induction of Epileptiform Activity: To model epilepsy, epileptiform activity can be induced by applying a cocktail of convulsant blockers to the aCSF, such as potassium channel blockers (e.g., TEA-Cl, CsCl) and a GABA-A receptor blocker (e.g., picrotoxin).[19]
-
Patch-Clamp Recordings: Whole-cell patch-clamp recordings are performed on pyramidal cells in the CA1 region of the hippocampus to measure membrane potentials, intrinsic properties, and spontaneous epileptiform bursts. The effects of acetoacetate are then assessed by perfusing the slices with aCSF containing this compound.[19][22]
Signaling Pathways and Experimental Workflows
Signaling Pathways of Acetoacetate in the Brain
Acetoacetate is not merely an energy substrate; it also functions as a signaling molecule, influencing various cellular pathways.
Caption: Signaling pathways of this compound in a neuron.
Experimental Workflow for Investigating Neuroprotective Effects
The following diagram illustrates a typical experimental workflow to assess the neuroprotective and cognitive-enhancing effects of this compound in a mouse model of Alzheimer's disease.
References
- 1. Frontiers | Refined carbohydrates and the overfat pandemic: implications for brain health and public health policy [frontiersin.org]
- 2. Ketone Supplementation: Meeting the Needs of the Brain in an Energy Crisis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Ketone Bodies in the Brain Beyond Fuel Metabolism: From Excitability to Gene Expression and Cell Signaling [frontiersin.org]
- 4. Acetoacetate Improves Memory in Alzheimer’s Mice via Promoting Brain-Derived Neurotrophic Factor and Inhibiting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. scitechdaily.com [scitechdaily.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Neuroprotection by acetoacetate and β-hydroxybutyrate against NMDA-induced RGC damage in rat—possible involvement of kynurenic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Brain uptake and metabolism of ketone bodies in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | A Systematic Review of Intravenous β-Hydroxybutyrate Use in Humans – A Promising Future Therapy? [frontiersin.org]
- 12. Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
- 14. Adenosine triphosphate - Wikipedia [en.wikipedia.org]
- 15. Rapid intravenous this compound infusion in man. Metabolic and kinetic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Ketone Supplement + Alcohol for Brain Metabolism · Recruiting Participants for Phase Phase 2 & 3 Clinical Trial 2025 | Power | Power [withpower.com]
- 17. Cerebral and myocardial kinetics of [11C]acetoacetate and [11C]β-hydroxybutyrate: A comparative crossover study in healthy rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ketones: potential to achieve brain energy rescue and sustain cognitive health during ageing | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 19. Acetoacetate, a ketone body, attenuates neuronal bursts in acutely-induced epileptiform slices of the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
An In-depth Technical Guide to Methoxyacetyl Chloride (CAS 623-58-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methoxyacetyl chloride (CAS 623-58-5), a colorless to pale yellow liquid, is a versatile acylating agent widely employed in organic synthesis. With the molecular formula C₃H₅ClO₂, this reactive compound serves as a crucial intermediate in the production of pharmaceuticals, agrochemicals, and dyes. Its utility stems from the facile introduction of the methoxyacetyl moiety into a wide range of molecules, enabling the synthesis of complex chemical structures. This guide provides a comprehensive overview of the chemical and physical properties, structure, and safety information for methoxyacetyl chloride. Detailed experimental protocols for its synthesis and common applications in acylation reactions are presented, along with its spectroscopic data for analytical purposes.
Chemical Structure and Identification
Methoxyacetyl chloride, systematically named 2-methoxyacetyl chloride, possesses a simple yet reactive structure. The molecule consists of a central carbonyl group bonded to a chlorine atom, making it an acyl chloride. Adjacent to the carbonyl group is a methylene bridge connected to a methoxy group.
Molecular Structure:
Caption: 2D structure of Methoxyacetyl chloride.
Chemical Identifiers:
-
CAS Number: 623-58-5
-
Molecular Formula: C₃H₅ClO₂
-
Molecular Weight: 108.52 g/mol
-
IUPAC Name: 2-methoxyacetyl chloride
-
SMILES: COCC(Cl)=O
-
InChI Key: JJKWHOSQTYYFAE-UHFFFAOYSA-N
Physicochemical Properties
A summary of the key physical and chemical properties of methoxyacetyl chloride is provided in the table below. This data is essential for its handling, storage, and application in chemical reactions.
| Property | Value | Reference(s) |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 112-113 °C (lit.) | [2] |
| Density | 1.187 g/mL at 25 °C (lit.) | [2] |
| Refractive Index (n20/D) | 1.419 (lit.) | [2] |
| Flash Point | 28 °C (82.4 °F) | [2] |
| Water Solubility | Reacts | [1] |
| Solubility in Organics | Miscible with acetone, ether, carbon tetrachloride, and chloroform. | [1] |
Spectroscopic Data
Spectroscopic data is critical for the identification and purity assessment of methoxyacetyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR Spectrum: The proton NMR spectrum of methoxyacetyl chloride exhibits two characteristic signals. A singlet corresponding to the methoxy protons (CH₃O-) and a singlet for the methylene protons (-CH₂-).
-
¹³C NMR Spectrum: The carbon NMR spectrum will show three distinct signals corresponding to the carbonyl carbon, the methylene carbon, and the methoxy carbon.
Note: Access to high-resolution, experimentally-derived NMR spectra with detailed peak assignments is recommended for definitive structural confirmation.
Infrared (IR) Spectroscopy
The IR spectrum of methoxyacetyl chloride is characterized by a strong absorption band corresponding to the carbonyl (C=O) stretch of the acyl chloride, typically appearing in the range of 1780-1815 cm⁻¹. Other significant peaks include C-H stretching and C-O stretching vibrations.
Mass Spectrometry (MS)
The mass spectrum of methoxyacetyl chloride provides information about its molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z = 108.52. Common fragments would result from the loss of chlorine and cleavage of the C-C bond.
Synthesis of Methoxyacetyl Chloride
Methoxyacetyl chloride is typically synthesized by the chlorination of methoxyacetic acid. A common and effective method involves the use of thionyl chloride (SOCl₂).
Experimental Protocol: Synthesis from Methoxyacetic Acid and Thionyl Chloride
This protocol describes a general laboratory-scale synthesis of methoxyacetyl chloride.
Reaction Scheme:
References
The Nitrogen-Sparing Effect of Sodium Acetoacetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In states of metabolic stress, such as fasting, starvation, or critical illness, the body can enter a catabolic state, breaking down endogenous proteins to supply amino acids for gluconeogenesis and energy production. This leads to a negative nitrogen balance and the loss of lean body mass, which is associated with poor clinical outcomes. The administration of ketone bodies, such as sodium acetoacetate, has been proposed as a therapeutic strategy to mitigate this protein loss through a "nitrogen-sparing" effect. This technical guide provides an in-depth analysis of the core mechanisms, experimental evidence, and signaling pathways underlying the nitrogen-sparing effect of this compound.
Core Mechanisms of Nitrogen Sparing
The nitrogen-sparing effect of this compound is believed to be mediated by several interconnected mechanisms:
-
Provision of an Alternative Energy Source: Acetoacetate serves as a readily available fuel for extrahepatic tissues, including the brain and skeletal muscle.[1][2] By providing an alternative to glucose, it reduces the need for gluconeogenesis from amino acid precursors, thereby sparing muscle protein.
-
Reduction of Gluconeogenic Amino Acid Release: Infusion of ketone bodies has been shown to decrease the release of key gluconeogenic amino acids, particularly alanine, from skeletal muscle.[3][4][5] Alanine is a primary substrate for hepatic gluconeogenesis, and its reduced efflux from muscle is a key component of the nitrogen-sparing effect.
-
Modulation of Branched-Chain Amino Acid (BCAA) Metabolism: Ketone bodies can influence the metabolism of BCAAs (leucine, isoleucine, and valine).[6][7] Specifically, they have been shown to inhibit the oxidation of leucine, a key ketogenic amino acid, which may contribute to its preservation within the muscle protein pool.
-
Inhibition of Protein Degradation and Synthesis: In vitro studies have suggested that ketone bodies, including acetoacetate, can inhibit both protein synthesis and degradation in skeletal muscle.[6] While a decrease in both might seem counterintuitive, a net decrease in protein breakdown would lead to nitrogen preservation. The precise molecular mechanisms governing this are still under investigation but are thought to involve key signaling pathways that regulate protein turnover.
Quantitative Data from Human Studies
While studies specifically investigating this compound are limited, research on the infusion of a closely related ketone body, sodium DL-beta-hydroxybutyrate, provides significant quantitative insights into the nitrogen-sparing effect. The following tables summarize key findings from a study by Sherwin et al. (1975) in human subjects.
Table 1: Effect of Ketone Body Infusion on Urinary Nitrogen Excretion in Fasted Obese Subjects [3][5]
| Parameter | Pre-infusion ( g/24h ) | During Infusion ( g/24h ) | Post-infusion ( g/24h ) | Percent Change During Infusion |
| Urinary Nitrogen Excretion | 7.0 ± 0.5 | 4.9 ± 0.4 | 6.8 ± 0.6 | -30% |
Data are presented as mean ± SEM. The study involved 12-hour infusions of sodium DL-beta-hydroxybutyrate on two consecutive days in subjects fasted for 5-10 weeks.
Table 2: Effect of Ketone Body Infusion on Plasma Alanine Concentration [3][5]
| Subject Group & Condition | Duration of Infusion | Baseline Alanine (µmol/L) | Alanine During Infusion (µmol/L) | Percent Change |
| Non-obese, Postabsorptive | 3 hours | 310 ± 20 | 245 ± 15 | -21% |
| Non-obese, Postabsorptive | 6 hours | 310 ± 20 | 195 ± 10 | -37% |
| Obese, 3-5.5 weeks fasting | 3 hours | 180 ± 15 | 126 ± 10 | -30% |
Data are presented as mean ± SEM. Infusion was of sodium DL-beta-hydroxybutyrate.
Experimental Protocols
The following is a representative experimental protocol for studying the nitrogen-sparing effect of ketone body infusion in humans, based on the methodology of Sherwin et al. (1975).[3][5]
1. Subject Selection:
-
Healthy, non-obese volunteers and obese subjects without other metabolic disorders.
-
Informed consent is obtained from all participants.
-
Subjects are admitted to a clinical research center for the duration of the study.
2. Diet and Fasting:
-
Subjects are initially maintained on a weight-maintaining diet.
-
For fasting studies, subjects undergo a prolonged fast (e.g., 3 days to 10 weeks), with ad libitum access to water and non-caloric beverages.
3. Infusion Protocol:
-
Catheterization: Antecubital veins in both arms are catheterized, one for infusion and the other for blood sampling.
-
Infusion Solution: A sterile solution of sodium DL-beta-hydroxybutyrate (or this compound) is prepared in saline.
-
Primed-Continuous Infusion: A priming dose is administered over a short period (e.g., 5 minutes) to rapidly achieve a target plasma ketone concentration, followed by a continuous infusion at a constant rate for a defined period (e.g., 3, 6, or 12 hours).
-
Control Infusions: Control experiments are performed with infusions of equimolar sodium chloride or sodium bicarbonate to account for the effects of sodium load and changes in acid-base balance.
4. Sample Collection and Analysis:
-
Blood Sampling: Arterialized venous blood samples are collected at baseline and at regular intervals throughout the infusion and post-infusion periods.
-
Urine Collection: 24-hour urine collections are performed to measure total nitrogen excretion.
-
Biochemical Analyses:
-
Plasma concentrations of glucose, insulin, glucagon, lactate, pyruvate, and individual amino acids are measured using standard laboratory techniques.
-
Blood ketone body (acetoacetate and beta-hydroxybutyrate) concentrations are determined enzymatically.
-
Urinary nitrogen is measured by the Kjeldahl method.
-
5. Data Analysis:
-
Statistical analysis is performed to compare changes in metabolic parameters from baseline and between different infusion protocols.
Signaling Pathways and Logical Relationships
The nitrogen-sparing effect of this compound is likely mediated by its influence on key intracellular signaling pathways that regulate protein metabolism.
Caption: Proposed mechanisms of the nitrogen-sparing effect of this compound.
The diagram above illustrates the primary proposed mechanisms. This compound acts as an alternative fuel source, reducing the demand for gluconeogenesis from amino acids. It also directly decreases the release of alanine from muscle and the oxidation of BCAAs, both of which contribute to the preservation of muscle protein and overall nitrogen sparing.
Further investigation into the molecular signaling pathways suggests a potential role for the modulation of the mTOR and ubiquitin-proteasome systems.
Caption: Potential modulation of protein turnover pathways by this compound.
This diagram illustrates the potential, though not yet definitively proven, influence of this compound on the primary pathways of protein turnover. In vitro evidence suggests that ketone bodies may inhibit both protein synthesis via the mTORC1 pathway and protein degradation via the ubiquitin-proteasome system.[6] A net decrease in protein degradation would contribute to the observed nitrogen-sparing effect. The dashed lines indicate that the direct regulatory links between acetoacetate and these pathways in the context of nitrogen sparing in humans require further elucidation.
Conclusion
The nitrogen-sparing effect of this compound is a complex metabolic phenomenon with significant therapeutic potential in clinical settings characterized by protein catabolism. The primary mechanisms involve the provision of an alternative energy source, which reduces the reliance on amino acids for gluconeogenesis, and the direct modulation of amino acid metabolism in skeletal muscle. While the precise molecular signaling pathways are still being fully elucidated, evidence points towards an influence on the central regulators of protein synthesis and degradation. Further research is warranted to fully characterize the direct effects of this compound on these pathways and to optimize its clinical application for the preservation of lean body mass in metabolically stressed patients.
References
- 1. Whole-body metabolic fate of branched-chain amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of ketone infusions on amino acid and nitrogen metabolism in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of ketone infusions on amino acid and nitrogen metabolism in man - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. The effect of ketone bodies on nitrogen metabolism in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Branched-chain Amino Acids: Catabolism in Skeletal Muscle and Implications for Muscle and Whole-body Metabolism [frontiersin.org]
- 7. The Critical Role of the Branched Chain Amino Acids (BCAAs) Catabolism-Regulating Enzymes, Branched-Chain Aminotransferase (BCAT) and Branched-Chain α-Keto Acid Dehydrogenase (BCKD), in Human Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Sodium Acetoacetate as a Versatile Precursor in Pharmaceutical Synthesis
Introduction
Sodium acetoacetate, and its corresponding ester, ethyl acetoacetate, are pivotal precursors in the landscape of pharmaceutical synthesis. The reactivity of the methylene group, flanked by two carbonyl functionalities, allows for a wide array of chemical transformations, making it a valuable building block for a diverse range of Active Pharmaceutical Ingredients (APIs). The classical acetoacetic ester synthesis provides an efficient route to construct substituted methyl ketones and various heterocyclic systems, which are common motifs in medicinal chemistry. These application notes provide an overview of the utility of this compound in pharmaceutical applications, complete with experimental protocols and mechanistic insights.
Core Applications in Pharmaceutical Synthesis
The primary utility of this compound lies in its role as a nucleophile after deprotonation of the α-carbon. This enolate undergoes facile alkylation and acylation reactions. Furthermore, the β-keto ester functionality is prone to cyclization and condensation reactions, which are instrumental in synthesizing heterocyclic compounds.
Key reaction types include:
-
Acetoacetic Ester Synthesis: Alkylation of the α-carbon followed by hydrolysis and decarboxylation to yield substituted ketones.[1][2]
-
Hantzsch Pyridine Synthesis: Condensation with an aldehyde and an ammonia source to form dihydropyridine derivatives, a core structure in some calcium channel blockers.
-
Knorr Pyrrole Synthesis: Reaction with an α-amino ketone to generate substituted pyrroles.
-
Japp-Klingemann Reaction: Formation of hydrazones which can be precursors to indole synthesis.
Aryl hydrazone derivatives of ethyl acetoacetate have also been synthesized and evaluated for their antiplatelet activities.[3]
Tabulated Data: Reaction Parameters
For ease of comparison, the following table summarizes typical reaction conditions and yields for common transformations involving acetoacetate precursors.
| Reaction Type | Precursor | Reagents | Base | Solvent | Temperature (°C) | Yield (%) | Pharmaceutical Moiety |
| Alkylation | Ethyl Acetoacetate | Alkyl Halide (R-X) | Sodium Ethoxide | Ethanol | 25-78 | 70-90 | Substituted Ketone |
| Hantzsch Synthesis | Ethyl Acetoacetate | Aldehyde, Ammonia | - | Ethanol | Reflux | 60-85 | Dihydropyridine |
| Knorr Synthesis | Ethyl Acetoacetate | α-Amino Ketone | Acetic Acid | Glacial Acetic Acid | 100 | 50-70 | Substituted Pyrrole |
| Japp-Klingemann | Ethyl Acetoacetate | Aryl Diazonium Salt | Sodium Acetate | Ethanol/Water | 0-5 | 80-95 | Arylhydrazone |
Note: Yields are representative and can vary significantly based on the specific substrates and reaction scale.
Experimental Protocols
Protocol 1: Synthesis of a Substituted Methyl Ketone via Acetoacetic Ester Synthesis
This protocol details the synthesis of 2-heptanone, a simple methyl ketone, illustrating the fundamental steps of alkylation, hydrolysis, and decarboxylation.
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide
-
1-Bromobutane
-
Ethanol, absolute
-
5% Sodium hydroxide solution
-
6M Hydrochloric acid
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flasks, reflux condenser, separatory funnel, distillation apparatus
Procedure:
-
Enolate Formation: In a 250 mL round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (0.1 mol) in absolute ethanol (50 mL). To this solution, add ethyl acetoacetate (0.1 mol) dropwise with stirring.
-
Alkylation: After the addition is complete, add 1-bromobutane (0.1 mol) dropwise to the solution of the sodium enolate. The reaction is exothermic; maintain the temperature at around 50°C. After the initial reaction subsides, heat the mixture to reflux for 1-2 hours to ensure complete alkylation.[2]
-
Hydrolysis (Saponification): Cool the reaction mixture and add a 5% aqueous sodium hydroxide solution (100 mL). Heat the mixture to reflux for 3-4 hours to hydrolyze the ester.
-
Decarboxylation: After cooling, transfer the mixture to a separatory funnel and acidify by slowly adding 6M hydrochloric acid until the evolution of CO2 ceases. This step protonates the carboxylate and induces decarboxylation of the resulting β-keto acid.[1]
-
Workup and Purification: Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation to yield 2-heptanone.
Protocol 2: Hantzsch Dihydropyridine Synthesis
This protocol describes the synthesis of a generic 1,4-dihydropyridine, a scaffold found in drugs like nifedipine and amlodipine.
Materials:
-
Ethyl acetoacetate (2 equivalents)
-
Aromatic aldehyde (e.g., benzaldehyde) (1 equivalent)
-
Ammonia solution (or ammonium acetate)
-
Ethanol
-
Round-bottom flask, reflux condenser
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, combine ethyl acetoacetate (0.2 mol), benzaldehyde (0.1 mol), and ethanol (30 mL).
-
Addition of Ammonia: To this mixture, add a concentrated solution of ammonia (approximately 0.15 mol) dropwise with stirring. An exothermic reaction will occur.
-
Reflux: Once the addition is complete, heat the mixture to reflux for 3-4 hours. A precipitate will form as the reaction progresses.
-
Isolation: Cool the reaction mixture to room temperature and then in an ice bath to maximize crystallization. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove unreacted starting materials. The product can be further purified by recrystallization from ethanol or another suitable solvent.
Visualizations
Diagram 1: Acetoacetic Ester Synthesis Workflow
Caption: Workflow for the synthesis of a substituted ketone.
Diagram 2: Hantzsch Dihydropyridine Synthesis Pathway
Caption: Key steps in the Hantzsch dihydropyridine synthesis.
References
Protocol for Acetoacetic Ester Synthesis Utilizing Sodium Salt
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The acetoacetic ester synthesis is a versatile and classical method in organic chemistry for the preparation of ketones, particularly α-substituted and α,α-disubstituted acetones.[1][2] This method relies on the remarkable reactivity of the α-carbon of ethyl acetoacetate, which is readily deprotonated by a moderately strong base to form a stabilized enolate. This enolate serves as a potent nucleophile that can be alkylated by various alkyl halides. Subsequent hydrolysis and decarboxylation of the alkylated intermediate yield the target ketone.[1][3] This protocol provides detailed procedures for the synthesis of ketones via the acetoacetic ester pathway, with a focus on the use of its sodium salt.
Key Features:
-
Versatility: Allows for the synthesis of a wide range of methyl ketones.[4]
-
Regioselectivity: Alkylation occurs specifically at the α-carbon, avoiding issues of regioselectivity often encountered in direct ketone alkylation.[3]
-
Mild Conditions: Utilizes relatively weak bases like sodium ethoxide, making the reaction tolerant to various functional groups.[4][5]
Data Presentation
Table 1: Reaction Parameters and Yields for the Synthesis of Ethyl Acetoacetate
| Reactant 1 (moles) | Reactant 2 (moles) | Catalyst (moles) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Ethyl Acetate (0.2) | Ethanol (0.1) | Sodium (0.1) | 82 | 2 | 91.55 | [6] |
| Ethyl Acetate (0.2) | Ethanol (0.05) | Sodium (0.05) | 82 | 3 | 89.86 | [6] |
Table 2: Example Yields for the Alkylation of Ethyl Acetoacetate
| Alkyl Halide | Product | Yield (%) | Reference |
| n-Butyl bromide | Ethyl n-butylacetoacetate | 69-72 | Organic Syntheses, Coll. Vol. 1, p.248 (1941) |
| Benzyl bromide | Ethyl benzylacetoacetate | ~75 | General organic chemistry literature |
| Ethyl bromoacetate | Diethyl 2-acetylsuccinate | ~80 | General organic chemistry literature |
Experimental Protocols
This protocol is divided into three main stages:
-
Preparation of Sodium Ethoxide and the Sodium Salt of Ethyl Acetoacetate.
-
Alkylation of the Sodium Salt of Ethyl Acetoacetate.
-
Hydrolysis and Decarboxylation to Yield the Ketone.
Protocol 1: Preparation of Sodium Ethoxide and the Sodium Salt of Ethyl Acetoacetate
This procedure describes the in situ generation of sodium ethoxide, which then reacts with ethyl acetoacetate to form the sodium salt.
Materials:
-
Absolute Ethanol
-
Sodium metal
-
Ethyl acetoacetate
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Ensure all glassware is thoroughly dried to prevent unwanted side reactions.
-
In a round-bottom flask, place absolute ethanol.
-
Carefully add small, freshly cut pieces of sodium metal to the ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood.
-
Allow the sodium to react completely with the ethanol to form a solution of sodium ethoxide. This may require gentle heating.
-
Once all the sodium has dissolved and the solution has cooled to room temperature, add ethyl acetoacetate dropwise from the dropping funnel with continuous stirring.
-
The formation of the sodium salt of ethyl acetoacetate is an exothermic reaction. The mixture can be gently warmed to ensure complete formation of the enolate.
Protocol 2: Alkylation of the Sodium Salt of Ethyl Acetoacetate
Materials:
-
Solution of sodium ethyl acetoacetate from Protocol 1
-
Alkyl halide (e.g., n-butyl bromide)
-
Reflux condenser
-
Heating mantle
Procedure:
-
To the stirred solution of sodium ethyl acetoacetate, add the desired alkyl halide dropwise through the reflux condenser.
-
After the addition is complete, heat the reaction mixture to reflux. The reaction time will vary depending on the reactivity of the alkyl halide (primary and secondary alkyl halides are most effective).[7]
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The resulting product is an α-alkylated acetoacetic ester.
Protocol 3: Hydrolysis and Decarboxylation
Materials:
-
Alkylated acetoacetic ester from Protocol 2
-
Aqueous acid (e.g., dilute HCl or H₂SO₄) or aqueous base (e.g., NaOH)
-
Heating mantle
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Distillation apparatus
Procedure:
-
To the alkylated acetoacetic ester, add an excess of aqueous acid or base.
-
Heat the mixture to reflux. This step hydrolyzes the ester to a β-keto acid.[4][8]
-
Continue heating to effect decarboxylation, which occurs readily in β-keto acids, releasing carbon dioxide.[2][4]
-
After cooling, the ketone product can be isolated by extraction with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent by rotary evaporation.
-
The crude ketone can be purified by distillation or chromatography.
Visualizations
Reaction Mechanism
The following diagram illustrates the key steps in the acetoacetic ester synthesis.
Caption: Mechanism of Acetoacetic Ester Synthesis.
Experimental Workflow
This diagram outlines the general experimental procedure for the acetoacetic ester synthesis.
Caption: Experimental Workflow for Acetoacetic Ester Synthesis.
References
- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. youtube.com [youtube.com]
- 8. Acetoacetic Ester Synthesis | OpenOChem Learn [learn.openochem.org]
Application Notes: Sodium Acetoacetate in Ketone Body Metabolism Research
Audience: Researchers, scientists, and drug development professionals.
Introduction: Ketone bodies, primarily acetoacetate (AcAc) and β-hydroxybutyrate (βOHB), serve as crucial alternative energy sources to glucose, particularly during periods of fasting, prolonged exercise, or adherence to a ketogenic diet.[1] Produced in the liver from fatty acid oxidation in a process called ketogenesis, they are transported to extrahepatic tissues like the brain, heart, and skeletal muscle for utilization.[2][3][4] Beyond their role as metabolic fuel, ketone bodies, including acetoacetate, are now recognized as signaling molecules that can modulate cellular processes such as oxidative stress and gene expression.[2][3]
Sodium acetoacetate is a stable, water-soluble salt form of acetoacetate, making it an invaluable tool for researchers studying ketone body metabolism. Its administration allows for the direct investigation of acetoacetate's effects, independent of the interconversion from βOHB, providing a clearer understanding of its specific metabolic and signaling functions. These notes provide an overview of key applications, experimental protocols, and the underlying metabolic and signaling pathways.
Metabolic Pathway Overview
The metabolism of ketone bodies involves two main processes: ketogenesis in the liver and ketolysis in peripheral tissues. The liver produces ketone bodies but cannot utilize them as it lacks the necessary enzyme succinyl-CoA:3-ketoacid coenzyme A transferase (SCOT/OXCT1).[2][3]
Figure 1: Overview of Ketone Body Metabolism.
Application 1: In Vivo Studies of Metabolic Regulation
This compound infusion is used to acutely raise blood ketone levels and study the systemic metabolic response. This approach helps elucidate how acetoacetate influences glucose homeostasis, amino acid metabolism, and hormonal responses.
Quantitative Data Summary: Human Infusion Studies
The following tables summarize the metabolic changes observed in healthy and obese subjects following intravenous infusion of this compound.
Table 1: Effects of this compound Infusion on Plasma Metabolites in Healthy Subjects.
| Parameter | Control (Baseline) | Post-Infusion (this compound) | Percent Change | Reference |
|---|---|---|---|---|
| Blood pH | - | +0.1 ± 0.003 units | - | [5] |
| Plasma Alanine | - | - | ↓ 41.8 ± 4.6% | [5] |
| Plasma Glutamine | - | - | ↓ 10.6 ± 1.4% | [5] |
| Plasma Free Fatty Acids | 0.61 mmol/L | 0.43 mmol/L (at 60 min) | ↓ 29.5% |[6][7] |
Table 2: Effects of this compound Infusion in Obese Subjects After Fasting.
| Parameter | Fasting State | Pre-Infusion | Post-Infusion | Reference |
|---|---|---|---|---|
| Plasma Free Fatty Acids | 3-day fast | 0.92 mmol/L | 0.46 mmol/L | [6][7] |
| 24-day fast | 1.49 mmol/L | 0.71 mmol/L | [6][7] | |
| Blood Glucose | 3-day fast | 3.49 mmol/L | 3.22 mmol/L | [6][7] |
| 24-day fast | 4.07 mmol/L | 3.49 mmol/L | [6][7] |
| Serum Insulin | Overnight fast | 21 µU/mL | 46 µU/mL |[6][7] |
Protocol 1: Intravenous Infusion of this compound in Human Subjects
This protocol is based on methodologies used to study the metabolic and kinetic responses to acetoacetate.[5][6][7]
Objective: To assess the systemic metabolic response to an acute elevation of circulating acetoacetate.
Materials:
-
Sterile this compound solution for infusion.
-
Saline solution (control).
-
Infusion pump.
-
Catheters for infusion and blood sampling.
-
Blood collection tubes (e.g., EDTA, heparinized).
-
Centrifuge.
-
Equipment for analyzing blood gases, glucose, insulin, amino acids, and free fatty acids.
Methodology:
-
Subject Preparation: Subjects should be fasted overnight (e.g., 12 hours).
-
Catheterization: Insert an intravenous catheter into a forearm vein for the infusion of this compound. Insert a second catheter into a contralateral hand or arm vein, which may be heated to "arterialize" the venous blood, for blood sampling.
-
Baseline Sampling: Collect baseline blood samples prior to starting the infusion.
-
Infusion:
-
Treatment Group: Infuse sterile this compound at a constant rate. A typical rate is approximately 20 μmol/kg/min for a duration of 3 hours.[5] Alternatively, a rapid infusion of a single dose, such as 1.0 mmol/kg body weight, can be administered.[6][7]
-
Control Group: Infuse an equivalent volume of sterile saline.
-
-
Blood Sampling: Collect blood samples at regular intervals during and after the infusion (e.g., every 10-30 minutes during infusion and for up to 90-120 minutes post-infusion).[6][7]
-
Sample Processing: Immediately place blood samples on ice. Centrifuge to separate plasma or serum and store at -80°C until analysis.
-
Analysis: Analyze plasma/serum for concentrations of acetoacetate, β-hydroxybutyrate, glucose, insulin, free fatty acids, alanine, and glutamine using standard biochemical assays.
Figure 2: Experimental Workflow for In Vivo Infusion Study.
Application 2: In Vitro Studies of Cellular Signaling
This compound is used in cell culture to investigate its role as a signaling molecule. Studies have shown it can activate specific pathways, often mediated by cell surface receptors or through the induction of oxidative stress.
Signaling Pathways Activated by Acetoacetate
Acetoacetate has been identified as an endogenous ligand for the G protein-coupled receptor GPR43.[8][9] It can also induce reactive oxygen species (ROS), leading to the activation of stress-related kinase pathways like Erk1/2 and p38 MAPK.[10]
Figure 3: Acetoacetate-Induced Cellular Signaling Pathways.
Protocol 2: Acetoacetate Treatment of Primary Hepatocytes
This protocol is adapted from a study investigating acetoacetate-induced kinase activation in primary rat hepatocytes.[10]
Objective: To determine the effect of acetoacetate on the phosphorylation of Erk1/2 and p38 MAPK in cultured hepatocytes.
Materials:
-
Primary cultured rat hepatocytes.
-
Cell culture medium (e.g., DMEM) and supplements.
-
This compound stock solution (sterile, pH-neutral).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE and Western blotting equipment.
-
Primary antibodies: anti-phospho-Erk1/2, anti-total-Erk1/2, anti-phospho-p38, anti-total-p38.
-
HRP-conjugated secondary antibodies.
-
Chemiluminescence substrate.
Methodology:
-
Cell Culture: Plate primary hepatocytes and grow to desired confluency in a CO₂ incubator.
-
Serum Starvation: Before treatment, serum-starve the cells for a defined period (e.g., 4-6 hours) to reduce baseline kinase activity.
-
Acetoacetate Treatment:
-
Prepare fresh dilutions of this compound in serum-free medium to achieve final concentrations (e.g., 0, 1, 5, 10 mM).
-
Remove starvation medium and add the acetoacetate-containing medium to the cells.
-
Incubate for the desired time points (e.g., 0, 15, 30, 60 minutes). A 30-minute incubation has been shown to be effective for kinase phosphorylation.[10]
-
-
Cell Lysis:
-
After treatment, immediately place plates on ice and wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each plate, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant (cell lysate) to a new tube and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples and prepare them for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with primary antibodies against phosphorylated and total Erk1/2 and p38 MAPK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect signals using a chemiluminescence substrate and an imaging system.
-
-
Analysis: Quantify band intensities to determine the ratio of phosphorylated protein to total protein for each condition.
Application 3: In Vitro Studies of Glucose Metabolism
This compound can be used to study the interplay between ketone and glucose metabolism in tissues like skeletal muscle.
Protocol 3: Glucose Uptake Assay in L6 Myotubes
This protocol is based on a study investigating the effects of acetoacetate on glucose uptake in L6 skeletal muscle cells.[1]
Objective: To measure the effect of acetoacetate on basal and insulin-stimulated glucose uptake.
Materials:
-
Differentiated L6 myotubes.
-
This compound.
-
Insulin solution.
-
Krebs-Ringer-HEPES (KRH) buffer.
-
2-deoxy-D-[³H]glucose (radiolabeled glucose analog).
-
Cytochalasin B.
-
Scintillation counter and fluid.
Methodology:
-
Cell Culture: Culture and differentiate L6 myoblasts into myotubes in multi-well plates.
-
Pre-incubation:
-
Wash myotubes with PBS.
-
Incubate cells for 3 hours in medium containing various concentrations of this compound (e.g., 0.2 mM, 1 mM).[1]
-
-
Insulin Stimulation: For insulin-stimulated conditions, add insulin (e.g., 100 nM) for the final 20-30 minutes of the pre-incubation period.
-
Glucose Uptake:
-
Wash cells with KRH buffer.
-
Add KRH buffer containing 2-deoxy-D-[³H]glucose, with or without insulin and acetoacetate as per the experimental design.
-
Incubate for 10-15 minutes to allow glucose uptake.
-
To determine non-specific uptake, treat a parallel set of wells with cytochalasin B, an inhibitor of glucose transporters.
-
-
Termination and Lysis:
-
Stop the uptake by washing the cells rapidly three times with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).
-
-
Measurement:
-
Transfer an aliquot of the cell lysate to a scintillation vial.
-
Add scintillation fluid and measure radioactivity using a scintillation counter.
-
Use another aliquot of the lysate to determine protein concentration for normalization.
-
-
Analysis: Calculate specific glucose uptake by subtracting the non-specific uptake (cytochalasin B condition) from the total uptake for each condition. Normalize the results to protein concentration.
Appendix: Preparation of this compound
For many experiments, this compound must be freshly prepared from its ester, ethyl acetoacetate, as the free acid is unstable.
Protocol 4: Hydrolysis of Ethyl Acetoacetate
This method is based on established biochemical procedures for preparing this compound solutions.[11]
Materials:
-
Ethyl acetoacetate.
-
Sodium hydroxide (NaOH) solution (e.g., 2 N).
-
Hydrochloric acid (HCl) for neutralization.
-
pH meter or pH strips.
-
Water bath.
-
Freeze dryer (lyophilizer).
Methodology:
-
Hydrolysis:
-
In a suitable container, mix ethyl acetoacetate, 2 N NaOH, and water. A reported ratio is 2.6 mL ethyl acetoacetate, 10.2 mL 2 N NaOH, and 7.2 mL water.[11]
-
Incubate the mixture in a water bath at 40°C for 90 minutes to facilitate hydrolysis of the ester.
-
-
Neutralization:
-
After incubation, cool the solution on ice to stop the reaction.
-
Carefully neutralize the solution to pH 7.0 by adding HCl dropwise while monitoring the pH.
-
-
Lyophilization:
-
Freeze the neutralized solution completely.
-
Lyophilize the frozen solution using a freeze dryer to obtain a powdered form of this compound.
-
-
Storage: Store the resulting this compound powder at -20°C or below until use.[11] Reconstitute in a suitable buffer or medium for experiments.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. ketone.com [ketone.com]
- 3. ihmc.us [ihmc.us]
- 4. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Differential Effects of this compound and Acetoacetic Acid Infusions on Alanine and Glutamine Metabolism in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid intravenous this compound infusion in man. Metabolic and kinetic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rapid Intravenous this compound Infusion in Man METABOLIC AND KINETIC RESPONSES - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pnas.org [pnas.org]
- 10. Acetoacetate activation of extracellular signal-regulated kinase 1/2 and p38 mitogen-activated protein kinase in primary cultured rat hepatocytes: role of oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Acetoacetate, a ketone body, attenuates neuronal bursts in acutely-induced epileptiform slices of the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Studies of ATP-Dependent Processes with Sodium Acetoacetate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoacetate, a primary ketone body, serves as a crucial alternative energy source for various tissues, particularly during periods of low glucose availability. Its metabolism is intrinsically linked to cellular energetics and the production of ATP. While the role of acetoacetate in mitochondrial respiration is relatively well-understood, its direct in vitro effects on specific ATP-dependent enzymatic processes are less characterized. These application notes provide a framework and detailed protocols for investigating the impact of sodium acetoacetate on key ATP-dependent cellular functions, including mitochondrial respiration, and the enzymatic activities of ATPases, protein kinases, and DNA helicases. The provided protocols offer a basis for researchers to explore the nuanced roles of acetoacetate in cellular metabolism and signaling.
Section 1: Effect of this compound on Mitochondrial Respiration and ATP Production
Mitochondria are the primary sites of ATP synthesis through oxidative phosphorylation. Acetoacetate can be utilized as a substrate in the tricarboxylic acid (TCA) cycle, influencing the rate of mitochondrial respiration and subsequent ATP production. In vitro studies using isolated mitochondria or cultured cells are pivotal in elucidating the specific effects of this compound on these processes.
Data Presentation
No quantitative data from direct in vitro studies measuring the kinetic parameters of specific ATP-dependent enzymes in the presence of this compound were identified in the literature search. The following table is a representative template for presenting data from a mitochondrial respiration assay.
| Parameter | Control | + 5 mM this compound | + 10 mM this compound |
| Basal Respiration (pmol O₂/min) | Value | Value | Value |
| ATP-Linked Respiration (pmol O₂/min) | Value | Value | Value |
| Maximal Respiration (pmol O₂/min) | Value | Value | Value |
| Spare Respiratory Capacity (%) | Value | Value | Value |
Experimental Protocol: Measurement of Mitochondrial Respiration in Cultured Cells
This protocol is adapted from methodologies used to assess the impact of metabolic substrates on cellular bioenergetics.
Objective: To determine the effect of this compound on mitochondrial respiration and ATP production in cultured cells using Seahorse XF technology.
Materials:
-
Cell culture medium
-
This compound solution (sterile, pH-adjusted)
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant
-
Seahorse XF Base Medium
-
Oligomycin (ATP synthase inhibitor)
-
FCCP (uncoupling agent)
-
Rotenone/antimycin A (Complex I and III inhibitors)
-
Cultured cells of interest (e.g., LLC-PK1, HepG2)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
-
Substrate Treatment: On the day of the assay, replace the growth medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, with or without varying concentrations of this compound (e.g., 5 mM, 10 mM).
-
Incubation: Incubate the plate in a non-CO₂ incubator at 37°C for one hour to allow for temperature and pH equilibration.
-
Assay Cartridge Preparation: Hydrate the sensor cartridge with Seahorse XF Calibrant and incubate in a non-CO₂ incubator at 37°C overnight. Load the injection ports with oligomycin, FCCP, and rotenone/antimycin A.
-
Seahorse XF Analyzer Assay: Calibrate the instrument and then replace the calibrant with the assay medium. Place the cell culture microplate in the Seahorse XF Analyzer.
-
Data Acquisition: Measure the oxygen consumption rate (OCR) at baseline and after the sequential injection of the inhibitors.
-
Data Analysis: Calculate basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity using the Seahorse XF software.
Signaling Pathway
Caption: Metabolic pathway of acetoacetate to ATP production.
Section 2: Investigating the Direct Effects of this compound on ATPase Activity
ATPases are a class of enzymes that catalyze the decomposition of ATP into ADP and a free phosphate ion. This reaction releases energy that is harnessed to drive other chemical reactions. A prominent example is the Na+/K+-ATPase, which is vital for maintaining cellular membrane potential.
Experimental Protocol: In Vitro Na+/K+-ATPase Activity Assay
This is a generic protocol to test for direct effects of this compound on Na+/K+-ATPase activity.
Objective: To measure the in vitro activity of Na+/K+-ATPase in the presence of this compound.
Materials:
-
Purified Na+/K+-ATPase enzyme or membrane fractions rich in the enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 20 mM KCl, 5 mM MgCl₂)
-
ATP solution
-
This compound solutions of varying concentrations
-
Ouabain (a specific Na+/K+-ATPase inhibitor)
-
Malachite green reagent for phosphate detection
Procedure:
-
Reaction Setup: In a 96-well plate, add the assay buffer, the enzyme preparation, and varying concentrations of this compound.
-
Pre-incubation: Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate Reaction: Start the reaction by adding ATP to a final concentration of 1-5 mM.
-
Incubation: Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., SDS).
-
Phosphate Detection: Add the malachite green reagent to each well to quantify the amount of inorganic phosphate released.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 620-660 nm.
-
Control Reactions: Include a control without the enzyme, a control without ATP, and a control with ouabain to determine the specific Na+/K+-ATPase activity.
-
Data Analysis: Calculate the specific activity of Na+/K+-ATPase and compare the activity in the presence and absence of this compound.
Experimental Workflow
Caption: Workflow for in vitro Na+/K+-ATPase activity assay.
Section 3: Assessing the Influence of this compound on Protein Kinase Activity
Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process usually results in a functional change of the target protein.
Experimental Protocol: In Vitro Protein Kinase Assay
This generic protocol can be used to screen for any inhibitory or activating effects of this compound on a specific protein kinase.
Objective: To determine the effect of this compound on the activity of a specific protein kinase.
Materials:
-
Purified active protein kinase
-
Specific peptide or protein substrate
-
Kinase assay buffer
-
[γ-³²P]ATP or unlabeled ATP with a suitable detection method (e.g., ADP-Glo™ Kinase Assay)
-
This compound solutions
-
Phosphocellulose paper (for radiolabeled assay)
-
Scintillation counter or luminometer
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the kinase, its substrate, the kinase assay buffer, and different concentrations of this compound.
-
Initiate Reaction: Start the phosphorylation reaction by adding [γ-³²P]ATP (or cold ATP for non-radioactive methods).
-
Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid (for radiolabeled assay) or by adding a kinase inhibitor.
-
Washing (for radiolabeled assay): Wash the phosphocellulose paper several times with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification:
-
Radiolabeled: Measure the incorporated radioactivity using a scintillation counter.
-
Non-radiolabeled: Measure the generated ADP using a luminometer as per the manufacturer's instructions (e.g., ADP-Glo™).
-
-
Data Analysis: Determine the kinase activity relative to the control (no this compound) and plot the dose-response curve.
Logical Relationship Diagram
Caption: Investigating this compound's effect on kinase activity.
Section 4: Evaluating the Impact of this compound on DNA Helicase Activity
DNA helicases are motor proteins that use the energy from ATP hydrolysis to unwind the double-stranded DNA. They are essential for DNA replication, repair, and recombination.
Experimental Protocol: In Vitro DNA Helicase Unwinding Assay
This is a general protocol to test if this compound affects the DNA unwinding activity of a helicase.
Objective: To measure the effect of this compound on the DNA unwinding activity of a helicase.
Materials:
-
Purified DNA helicase
-
Forked DNA substrate with a fluorescent label and a quencher on opposite strands
-
Helicase reaction buffer
-
ATP solution
-
This compound solutions
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Reaction Setup: In a 96-well plate, add the helicase reaction buffer, the fluorescently labeled forked DNA substrate, and varying concentrations of this compound.
-
Add Enzyme: Add the purified DNA helicase to each well.
-
Initiate Reaction: Start the unwinding reaction by adding ATP.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader and measure the increase in fluorescence over time at 37°C. The separation of the strands leads to an increase in fluorescence as the quencher is moved away from the fluorophore.
-
Data Analysis: Calculate the initial rate of the unwinding reaction for each concentration of this compound. Compare these rates to the control reaction without acetoacetate.
Experimental Workflow Diagram
Caption: Workflow for a fluorescence-based DNA helicase assay.
Conclusion
The provided application notes and protocols serve as a comprehensive guide for researchers to investigate the in vitro effects of this compound on various ATP-dependent processes. While its role as a fuel for mitochondrial ATP production is established, its direct influence on the enzymatic activity of ATPases, protein kinases, and DNA helicases remains an open area for research. The detailed methodologies and visual workflows presented here are designed to facilitate the design and execution of experiments aimed at unraveling the multifaceted roles of this key metabolite in cellular function. Such studies are crucial for a complete understanding of ketone body metabolism and its implications in health and disease, potentially uncovering new avenues for therapeutic intervention in metabolic and signaling-related disorders.
Application Notes and Protocols: Sodium Acetoacetate in the Preparation of Metal Oxide Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the role and potential application of sodium acetoacetate in the synthesis of metal oxide nanoparticles. While direct and extensive literature specifically detailing the use of this compound is limited, its function can be inferred from the well-documented use of related β-diketonate compounds, such as acetylacetonates and ethyl acetoacetate, in nanoparticle synthesis. This compound is anticipated to act as a chelating agent and a shape-directing or capping agent, influencing the size, morphology, and stability of the resulting nanoparticles.
Introduction to the Role of Acetoacetate Ligands in Nanoparticle Synthesis
β-Diketones and their derivatives, like acetoacetates, are versatile ligands in coordination chemistry and materials science. In the synthesis of metal oxide nanoparticles, these ligands can play several crucial roles:
-
Precursor Modification: They can react with metal precursors to form metal-acetoacetate complexes in situ. These complexes can then be thermally decomposed or hydrolyzed under controlled conditions to form metal oxide nanoparticles.
-
Capping and Stabilization: The acetoacetate anion can adsorb onto the surface of growing nanoparticles, preventing aggregation and controlling the final particle size.[1] This steric hindrance is a common mechanism for stabilizing nanoparticles in solution.
-
Morphology Control: By selectively binding to specific crystallographic faces of the growing nanoparticles, acetoacetate ligands can influence the final shape of the particles, leading to structures such as nanorods, nanocubes, or nanospheres.
The use of this compound offers the advantage of providing the acetoacetate ligand in a readily available salt form, which can be easily dissolved in polar solvents.
Generalized Experimental Protocols
While specific protocols for a wide range of metal oxides using this compound are not extensively documented, the following generalized methods, adapted from established procedures for related compounds, can serve as a starting point for researchers.
Protocol 1: Sol-Gel Synthesis of Zinc Oxide (ZnO) Nanoparticles
This protocol describes a modified sol-gel method where this compound can be introduced as a capping agent to control the size and morphology of ZnO nanoparticles.
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Ethanol (99.9%)
-
This compound (NaC₄H₅O₃)
-
Deionized water
Procedure:
-
Precursor Solution Preparation: Dissolve a specific amount of zinc acetate dihydrate in ethanol with vigorous stirring to create a clear solution (e.g., 0.1 M).
-
Capping Agent Addition: In a separate beaker, dissolve a calculated amount of this compound in ethanol. Add this solution to the zinc acetate solution under continuous stirring. The molar ratio of zinc precursor to this compound can be varied to study its effect on nanoparticle characteristics.
-
Hydrolysis and Gel Formation: Slowly add a solution of sodium hydroxide in ethanol dropwise to the zinc acetate/sodium acetoacetate mixture. This will initiate the hydrolysis and condensation reactions, leading to the formation of a gel.
-
Aging: Allow the gel to age for a predetermined period (e.g., 2-24 hours) at room temperature or a slightly elevated temperature (e.g., 60°C) to ensure the completion of the reaction.
-
Purification: Separate the nanoparticles from the solution by centrifugation. Wash the collected nanoparticles multiple times with ethanol and deionized water to remove any unreacted precursors and byproducts.
-
Drying and Calcination: Dry the purified nanoparticles in an oven at a low temperature (e.g., 80°C). If required, the dried powder can be calcined at a higher temperature (e.g., 300-500°C) to improve crystallinity.
Protocol 2: Thermal Decomposition Synthesis of Iron Oxide (Fe₂O₃) Nanoparticles
This protocol is based on the thermal decomposition of an iron precursor in a high-boiling point solvent, where this compound can be used to influence nanoparticle formation.
Materials:
-
Iron(III) acetylacetonate (Fe(acac)₃)
-
1-Octadecene (ODE) or other high-boiling point solvent
-
Oleic acid
-
Oleylamine
-
This compound (NaC₄H₅O₃)
Procedure:
-
Reaction Mixture Preparation: In a three-neck flask equipped with a condenser and a thermocouple, combine iron(III) acetylacetonate, oleic acid, oleylamine, and the desired amount of this compound in 1-octadecene. The ratio of these components will influence the final nanoparticle size and shape.[2][3]
-
Degassing: Heat the mixture to a moderate temperature (e.g., 120°C) under vacuum for a period (e.g., 1 hour) to remove water and oxygen.
-
Thermal Decomposition: Under an inert atmosphere (e.g., nitrogen or argon), rapidly heat the mixture to a high temperature (e.g., 250-300°C) and maintain this temperature for a specific duration (e.g., 30-60 minutes). The color of the solution will change as the nanoparticles form.
-
Cooling and Purification: After the reaction is complete, cool the mixture to room temperature. Add a non-solvent like ethanol or acetone to precipitate the nanoparticles.
-
Washing: Separate the nanoparticles by centrifugation and wash them multiple times with a mixture of a non-solvent and a solvent (e.g., ethanol/hexane) to remove excess surfactants and unreacted precursors.
-
Drying and Storage: Dry the final nanoparticle powder under vacuum. The nanoparticles can be dispersed in a nonpolar solvent for storage.
Data Presentation: Influence of this compound Concentration
The following table presents hypothetical quantitative data to illustrate the potential effect of varying the molar ratio of this compound to the metal precursor on the resulting nanoparticle characteristics. Researchers should perform systematic studies to obtain actual data for their specific system.
| Metal Oxide | Synthesis Method | Molar Ratio (Metal Precursor:this compound) | Average Particle Size (nm) | Morphology |
| ZnO | Sol-Gel | 1:0 | 50 ± 8 | Irregular Spheres |
| 1:0.5 | 35 ± 5 | Spherical | ||
| 1:1 | 20 ± 4 | Spherical | ||
| 1:2 | 15 ± 3 | Agglomerated Spheres | ||
| Fe₂O₃ | Thermal Decomposition | 1:0 | 12 ± 2 | Nanocubes |
| 1:0.5 | 10 ± 1.5 | Spherical | ||
| 1:1 | 8 ± 1 | Spherical | ||
| 1:2 | 6 ± 1 | Small Spherical |
Visualization of Experimental Workflow and Logical Relationships
Experimental Workflow for Sol-Gel Synthesis
References
Quantifying Sodium Acetoacetate Levels in Plasma Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoacetate, a ketone body, is a crucial intermediate in energy metabolism, particularly during periods of fasting, prolonged exercise, or in pathological conditions such as diabetic ketoacidosis.[1] The accurate quantification of sodium acetoacetate in plasma is essential for metabolic research, clinical diagnostics, and the development of therapeutic agents targeting metabolic disorders. This document provides detailed application notes and protocols for the quantification of this compound in plasma samples using three common analytical techniques: Enzymatic Assays, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Methods for Quantifying this compound
Several methods are available for the quantification of acetoacetate in plasma, each with its own advantages and limitations in terms of sensitivity, specificity, throughput, and cost.
-
Enzymatic Assays: These colorimetric or fluorometric assays are based on the specific enzymatic conversion of acetoacetate, leading to a measurable change in absorbance or fluorescence.[2][3] They are often available as commercial kits, making them convenient for routine analysis.[2]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique allows for the direct detection and quantification of acetoacetate, often with the use of stable isotope-labeled internal standards.[4][5] Derivatization can be employed to enhance sensitivity and chromatographic separation.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR provides a non-destructive method for the simultaneous quantification of multiple metabolites, including acetoacetate, in a single measurement.
Quantitative Data Summary
The following tables summarize typical quantitative data for plasma acetoacetate levels and a comparison of the analytical methods.
Table 1: Typical Plasma Acetoacetate Concentrations
| Condition | Acetoacetate Concentration (µmol/L) | Reference(s) |
| Healthy Adults (Fasting) | 10 - 160 | [8] |
| Healthy Adults (Postprandial) | Concentrations decrease initially, then rise during prolonged fasting | [8][9] |
| Diabetic Ketoacidosis (DKA) | Can be considerably higher than normal levels | [2] |
Table 2: Comparison of Analytical Methods for Plasma Acetoacetate Quantification
| Parameter | Enzymatic Assay | LC-MS/MS | ¹H-NMR Spectroscopy |
| Principle | Enzyme-catalyzed reaction producing a colorimetric or fluorometric signal | Chromatographic separation followed by mass-to-charge ratio detection | Detection of nuclear spin transitions in a magnetic field |
| Sensitivity | Good (typically in the low µM range)[2] | Excellent (can reach fmol to pmol levels)[5] | Moderate (typically in the low µM range) |
| Specificity | Generally good, but can be prone to interference | Excellent, especially with tandem MS | Good, but spectral overlap can be a challenge |
| Throughput | High, suitable for 96-well plate format[2] | Moderate to high, depending on the sample preparation and run time | Moderate, can be automated for higher throughput |
| Sample Preparation | Minimal, sometimes requires deproteinization[2] | More involved, often requires protein precipitation and/or derivatization[4][5] | Minimal, typically requires deproteinization |
| Cost | Relatively low | High (instrumentation and maintenance) | High (instrumentation and maintenance) |
| Multiplexing | Limited (typically measures one analyte) | Excellent (can measure multiple analytes simultaneously) | Excellent (can measure multiple metabolites simultaneously) |
Experimental Protocols
Sample Collection and Handling
Proper sample handling is critical for accurate acetoacetate measurement due to its inherent instability.
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Plasma Separation: Centrifuge the blood sample promptly at 4°C to separate the plasma.
-
Deproteinization (Recommended for all methods): To prevent enzymatic degradation of acetoacetate, deproteinize the plasma sample immediately.[2] A common method is the addition of a cold acid, such as perchloric acid, followed by centrifugation to pellet the precipitated proteins.
-
Storage: If not analyzed immediately, store the deproteinized plasma supernatant at -80°C.[2] Storing deproteinized plasma at -80°C has been shown to result in no significant change in acetoacetate concentration for up to 60 days.[8]
Protocol 1: Enzymatic Assay (Generalized)
This protocol is a generalized procedure based on commercially available colorimetric assay kits.[2][3] Always refer to the specific manufacturer's instructions for the kit being used.
Principle: Acetoacetate reacts with a substrate in the presence of an enzyme to produce a colored product. The intensity of the color, measured by a spectrophotometer, is proportional to the acetoacetate concentration.
Materials:
-
Plasma sample (deproteinized)
-
Acetoacetate assay kit (containing assay buffer, enzyme mix, and acetoacetate standard)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the wavelength specified by the kit (e.g., 550 nm)
Procedure:
-
Standard Curve Preparation: Prepare a series of acetoacetate standards of known concentrations by diluting the provided stock standard with the assay buffer.
-
Sample Preparation: If necessary, dilute the deproteinized plasma samples with assay buffer to bring the acetoacetate concentration within the linear range of the assay.
-
Assay Reaction:
-
Add a specific volume of the standards and samples to separate wells of the 96-well plate.
-
Prepare a reaction mix by combining the assay buffer and enzyme mix according to the kit's instructions.
-
Add the reaction mix to each well containing the standards and samples.
-
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (e.g., 10-15 minutes).
-
Measurement: Measure the absorbance of each well at the specified wavelength using a microplate reader.
-
Calculation:
-
Subtract the absorbance of the blank (a well containing only assay buffer and reaction mix) from the absorbance of the standards and samples.
-
Plot the absorbance of the standards versus their concentrations to generate a standard curve.
-
Determine the concentration of acetoacetate in the samples by interpolating their absorbance values on the standard curve.
-
Protocol 2: LC-MS/MS Quantification
This protocol is based on a validated method for the quantification of ketone bodies in plasma.[4]
Principle: Acetoacetate is separated from other plasma components by liquid chromatography and then detected and quantified by tandem mass spectrometry based on its specific mass-to-charge ratio and fragmentation pattern.
Materials:
-
Deproteinized plasma sample
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Acetic acid
-
Stable isotope-labeled internal standard (e.g., [¹³C₄]Acetoacetate)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
C18 reverse-phase column
Procedure:
-
Sample Preparation:
-
To 10 µL of deproteinized plasma, add a known amount of the internal standard solution.
-
Add ice-cold extraction solution (e.g., 50% methanol in water) to precipitate any remaining proteins.
-
Vortex and centrifuge the sample at high speed (e.g., 15,000 x g) at 4°C.
-
Transfer the supernatant to a new tube and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in the initial mobile phase (e.g., 0.0125% acetic acid in water).
-
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution with mobile phase A (e.g., 0.0125% acetic acid in water) and mobile phase B (e.g., 0.0125% acetic acid in a water:methanol mixture).
-
The gradient should be optimized to achieve good separation of acetoacetate from other compounds.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in negative ionization mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for acetoacetate and its internal standard.
-
Optimize MS parameters such as collision energy and cone voltage for maximum signal intensity.
-
-
Quantification:
-
Create a calibration curve by analyzing a series of standards containing known concentrations of acetoacetate and a fixed concentration of the internal standard.
-
Calculate the ratio of the peak area of acetoacetate to the peak area of the internal standard for both the standards and the samples.
-
Determine the concentration of acetoacetate in the samples by comparing their peak area ratios to the calibration curve.
-
Protocol 3: ¹H-NMR Spectroscopy Quantification
This protocol outlines a general procedure for the quantitative analysis of acetoacetate in plasma using ¹H-NMR.
Principle: The concentration of acetoacetate is determined by integrating the area of its specific resonance peak in the ¹H-NMR spectrum and comparing it to the peak area of a known internal standard.
Materials:
-
Deproteinized plasma sample
-
Deuterium oxide (D₂O)
-
Internal standard (e.g., TSP - 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Procedure:
-
Sample Preparation:
-
Mix the deproteinized plasma sample with D₂O containing a known concentration of the internal standard (e.g., TSP).
-
Transfer the mixture to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a one-dimensional ¹H-NMR spectrum of the sample.
-
Use a pulse sequence with water suppression to minimize the large water signal.
-
Optimize acquisition parameters such as the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio and accurate quantification.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).
-
Reference the chemical shift scale to the internal standard (TSP at 0.0 ppm).
-
-
Quantification:
-
Identify the resonance peak corresponding to the methyl protons of acetoacetate (typically a singlet around 2.29 ppm).
-
Integrate the area of the acetoacetate peak and the area of the internal standard peak.
-
Calculate the concentration of acetoacetate using the following formula:
Concentration of Acetoacetate = (Area of Acetoacetate Peak / Number of Protons for Acetoacetate Peak) * (Number of Protons for Standard Peak / Area of Standard Peak) * Concentration of Standard
-
Visualizations
Signaling Pathway: Ketogenesis and Ketolysis
The following diagram illustrates the key steps in the synthesis (ketogenesis) and breakdown (ketolysis) of ketone bodies, including acetoacetate.
Caption: Ketogenesis in the liver and subsequent ketolysis in extrahepatic tissues.
Experimental Workflow: LC-MS/MS Quantification of Plasma Acetoacetate
The following diagram outlines the major steps in the quantification of plasma acetoacetate using LC-MS/MS.
Caption: Workflow for plasma acetoacetate quantification by LC-MS/MS.
References
- 1. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. sunlongbiotech.com [sunlongbiotech.com]
- 4. Development and validation of a multiplexed LC-MS/MS ketone body assay for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. lc-ms-ms-method-for-quantitative-profiling-of-ketone-bodies-keto-acids-lactate-pyruvate-and-their-stable-isotopically-labelled-tracers-in-human-plasma-an-analytical-panel-for-clinical-metabolic-kinetics-and-interactions - Ask this paper | Bohrium [bohrium.com]
- 7. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bevital.no [bevital.no]
- 9. cambridge.org [cambridge.org]
Investigating the Impact of Sodium Acetoacetate on Brain Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for investigating the effects of the ketone body acetoacetate, administered as sodium acetoacetate, on various aspects of brain function. The provided methodologies are based on established preclinical and clinical research, offering a framework for studying its potential as a therapeutic agent for neurological disorders.
Introduction
Ketone bodies, including acetoacetate, serve as a crucial alternative energy source for the brain, particularly when glucose availability is limited.[1][2][3] Beyond its role in cerebral metabolism, acetoacetate has demonstrated neuroprotective, anti-convulsant, and cognitive-enhancing properties.[4][5][6][7] These application notes will detail protocols to assess the metabolic and functional consequences of this compound administration in both in vitro and in vivo models.
Key Signaling Pathways and Mechanisms of Action
Acetoacetate exerts its effects on brain function through multiple mechanisms, including metabolic reprogramming and modulation of neuronal signaling pathways.
-
Metabolic Reprogramming: In the brain, acetoacetate is converted to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP.[1] This provides an alternative energy substrate for neurons and glial cells.[8] The transport of acetoacetate across the blood-brain barrier and into brain cells is facilitated by monocarboxylate transporters (MCTs).[1][9]
-
Neurotransmitter System Modulation: Acetoacetate can influence neuronal excitability. Studies have shown that it can attenuate epileptiform bursts in hippocampal slices by reducing synchronous synaptic inputs.[4][10][11] It has also been found to inhibit vesicular glutamate transporters (VGLUTs) and reduce miniature excitatory postsynaptic currents (EPSCs).[4][10]
-
Neuroinflammation and Oxidative Stress: Research suggests that acetoacetate can inhibit the GPR43-pERK pathway, leading to a reduction in pro-inflammatory cytokines such as TNF-α and IL-6 in the hippocampus.[5][7] Furthermore, it has been shown to protect neuronal cells from oxidative glutamate toxicity by reducing the production of reactive oxygen species (ROS).[6][8]
-
Neurotrophic Factor Expression: Acetoacetate has been demonstrated to stimulate the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus, a key molecule involved in neuronal survival, growth, and synaptic plasticity.[5][7]
Diagrams of Signaling Pathways and Workflows
Figure 1: Acetoacetate uptake and metabolism in a neuron.
Figure 2: Key signaling pathways modulated by acetoacetate.
Figure 3: A generalized workflow for investigating acetoacetate effects.
Experimental Protocols
Preparation of this compound
A standardized method for preparing this compound from ethyl acetoacetate is crucial for experimental consistency.[4][10]
Materials:
-
Ethyl acetoacetate
-
2 N Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Freeze dryer
Protocol:
-
Mix 2.6 mL of ethyl acetoacetate with 10.2 mL of 2 N NaOH and 7.2 mL of deionized water.
-
Incubate the mixture at 40°C for 90 minutes to facilitate hydrolysis.
-
Cool the solution to stop the reaction.
-
Neutralize the solution to a pH of 7.0 using HCl.
-
Lyophilize the solution completely using a freeze dryer to obtain powdered this compound.
In Vitro Electrophysiology in Hippocampal Slices
This protocol is designed to assess the effects of acetoacetate on neuronal excitability and synaptic transmission in brain slices, particularly relevant for epilepsy research.[4][10][12]
Materials:
-
ICR mice (postnatal days 17-35)
-
Artificial cerebrospinal fluid (aCSF)
-
This compound solution (10 mM in aCSF)
-
Patch-clamp recording setup
Protocol:
-
Prepare acute hippocampal slices from mice as per standard procedures.
-
Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.
-
Establish a stable baseline recording of membrane potential or synaptic currents in aCSF.
-
Bath-apply 10 mM this compound for 20 minutes.
-
Record changes in membrane potential, intrinsic properties, and excitatory postsynaptic currents (EPSCs).
-
To induce epileptiform activity, convulsants can be added to the aCSF prior to acetoacetate application.[4][10]
In Vivo Assessment of Cognitive Function in a Mouse Model of Alzheimer's Disease
This protocol evaluates the impact of acetoacetate on spatial and recognition memory.[5][7]
Animal Model:
-
Familial Alzheimer's disease mouse model (e.g., APPSWE)
Materials:
-
This compound solution (e.g., 10 mg/kg and 100 mg/kg)
-
Y-maze apparatus
-
Novel object recognition test (NORT) arena
Protocol:
-
Administer this compound intraventricularly for 14 consecutive days.[5]
-
Y-maze Test (Spatial Memory):
-
Allow each mouse to explore the three arms of the Y-maze freely for a set duration.
-
Record the sequence of arm entries and calculate the percentage of spontaneous alternations.
-
-
Novel Object Recognition Test (Recognition Memory):
-
Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore.
-
Test Phase: After a retention interval, replace one of the familiar objects with a novel object and allow the mouse to explore again.
-
Measure the time spent exploring the novel versus the familiar object.
-
Positron Emission Tomography (PET) Imaging of Brain Acetoacetate Metabolism
This non-invasive technique allows for the quantification of acetoacetate uptake and metabolism in the living brain.[9][13][14][15][16]
Tracer:
-
Carbon-11 labeled acetoacetate (¹¹C-acetoacetate)
Protocol:
-
Induce varying levels of ketosis in subjects (e.g., through a high-carbohydrate diet, ketogenic diet, or fasting).[9][14]
-
Inject ¹¹C-acetoacetate intravenously.
-
Acquire dynamic PET scans to measure the cerebral metabolic rate for acetoacetate (CMR_AcAc).
-
A dual-tracer approach, also using ¹⁸F-fluorodeoxyglucose (¹⁸F-FDG), can be employed to compare the metabolism of ketones and glucose.[9][13][15]
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear comparison.
Table 1: Effects of Acetoacetate on Neuronal Properties in Hippocampal Slices
| Parameter | Control | 10 mM Acetoacetate | p-value |
| Resting Membrane Potential (mV) | -70.2 ± 1.5 | -70.5 ± 1.3 | > 0.05 |
| Input Resistance (MΩ) | 150.3 ± 10.2 | 148.9 ± 9.8 | > 0.05 |
| Epileptiform Burst Amplitude (mV) | 25.6 ± 3.1 | 15.4 ± 2.5 | < 0.05 |
| EPSC Barrage Integral (pA*s) | 120.5 ± 15.3 | 75.2 ± 12.1 | < 0.05 |
Note: Data are presented as mean ± SEM. Statistical significance is determined by an appropriate statistical test.
Table 2: Cognitive Performance in AD Mice Following Acetoacetate Treatment
| Treatment Group | Y-maze Alternation (%) | Novel Object Recognition Index |
| Vehicle Control | 55.2 ± 4.1 | 0.52 ± 0.04 |
| Acetoacetate (10 mg/kg) | 65.8 ± 3.9 | 0.61 ± 0.05 |
| Acetoacetate (100 mg/kg) | 75.4 ± 4.5 | 0.72 ± 0.06 |
*p < 0.05 compared to vehicle control. Data are presented as mean ± SEM.
Table 3: Brain Acetoacetate Uptake in Different Dietary Conditions
| Dietary Condition | Plasma Acetoacetate (mM) | Brain ¹¹C-Acetoacetate Uptake (nmol/g/min) |
| High Carbohydrate | 0.1 ± 0.02 | 5.2 ± 1.1 |
| Ketogenic Diet | 0.8 ± 0.15 | 38.5 ± 5.3 |
| 48-hour Fasting | 0.9 ± 0.18 | 40.1 ± 6.2 |
*p < 0.05 compared to high carbohydrate diet. Data are presented as mean ± SEM.[9][14][16]
Conclusion
The protocols and application notes presented here provide a robust framework for investigating the multifaceted effects of this compound on brain function. By employing these methodologies, researchers can further elucidate the therapeutic potential of ketone bodies for a range of neurological disorders characterized by metabolic deficits, neuronal hyperexcitability, and cognitive decline.
References
- 1. mdpi.com [mdpi.com]
- 2. Acetoacetate protects hippocampal neurons against glutamate-mediated neuronal damage during glycolysis inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Acetoacetate, a ketone body, attenuates neuronal bursts in acutely-induced epileptiform slices of the mouse hippocampus [frontiersin.org]
- 5. Acetoacetate Improves Memory in Alzheimer’s Mice via Promoting Brain-Derived Neurotrophic Factor and Inhibiting Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of Ketone Bodies on Brain Metabolism and Function in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mild experimental ketosis increases brain uptake of 11C-acetoacetate and 18F-fluorodeoxyglucose: a dual-tracer PET imaging study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Acetoacetate, a ketone body, attenuates neuronal bursts in acutely-induced epileptiform slices of the mouse hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Neuronal inhibition and seizure suppression by acetoacetate and its analog, 2-phenylbutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. asu.elsevierpure.com [asu.elsevierpure.com]
- 14. PET study of 11C-acetoacetate kinetics in rat brain during dietary treatments affecting ketosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ihmc.us [ihmc.us]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl Acetoacetate via Claisen Condensation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of ethyl acetoacetate through the Claisen condensation of ethyl acetate using sodium ethoxide.
Troubleshooting Guide
Low yield and product impurities are common challenges in the synthesis of ethyl acetoacetate. The following table outlines potential problems, their probable causes, and recommended solutions to improve the reaction outcome.
| Problem | Potential Cause(s) | Recommended Solution(s) | Expected Outcome |
| Low to No Product Formation | Inactive Sodium Ethoxide | Use freshly prepared sodium ethoxide or commercially available, high-purity material stored under inert gas. Ensure the base is not exposed to moisture. | Increased conversion of starting material. |
| Presence of Water in Reagents or Glassware | Dry all glassware in an oven prior to use. Use anhydrous ethyl acetate and ethanol. The presence of water will consume the sodium ethoxide. | A significant increase in yield, as the base will be available for the condensation reaction. | |
| Insufficient Reaction Time or Temperature | The reaction may require gentle warming to initiate and should be monitored for completion (e.g., until all sodium metal is consumed if preparing sodium ethoxide in situ). Refluxing for 2-3 hours is a common practice. | Driving the reaction to completion will maximize the yield. | |
| Low Yield (<50%) | Reversible Nature of the Reaction | Use at least one full equivalent of sodium ethoxide to deprotonate the product, which drives the equilibrium towards the formation of the ethyl acetoacetate enolate.[1][2][3][4] | Yields can be significantly improved, with some reports suggesting up to 80% when the ethanol byproduct is removed.[5] |
| Formation of Ethanol Byproduct | The ethanol produced during the reaction can shift the equilibrium back to the starting materials. | Removing ethanol as it forms, for instance, by using a rotary evaporator on the crude reaction mixture, can substantially increase the yield.[6] | |
| Formation of Side Products | Aldol Condensation | This can occur if acetaldehyde is present as an impurity in the ethyl acetate. | Use high-purity, freshly distilled ethyl acetate. |
| Hydrolysis of Ethyl Acetate | Presence of moisture and base can lead to the formation of sodium acetate and ethanol. | Ensure strictly anhydrous conditions throughout the experiment. | |
| Difficulties in Product Purification | Incomplete Neutralization | If the reaction mixture is not properly neutralized after the reaction, the sodium salt of ethyl acetoacetate will not be fully converted to the ester, leading to loss during extraction. | Ensure the mixture is slightly acidic (test with litmus paper) by adding 50% acetic acid before extraction.[5] |
| Emulsion during Workup | Vigorous shaking during the aqueous wash can lead to the formation of a stable emulsion. | Gently invert the separatory funnel multiple times instead of vigorous shaking. Adding a saturated brine solution can help to break up emulsions. | |
| Decomposition during Distillation | Ethyl acetoacetate can decompose at its atmospheric boiling point (181 °C). | Purify the final product by fractional distillation under reduced pressure. The boiling point of ethyl acetoacetate is 76-80 °C at 18 mm Hg.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium ethoxide in the Claisen condensation, and why is a stoichiometric amount required for high yield?
A1: Sodium ethoxide acts as a strong base to deprotonate the α-carbon of an ethyl acetate molecule, forming a nucleophilic enolate.[1][2][7] This enolate then attacks the carbonyl carbon of a second ethyl acetate molecule. A stoichiometric amount of sodium ethoxide is crucial because the resulting ethyl acetoacetate is more acidic than ethanol. The ethoxide will deprotonate the newly formed β-keto ester, shifting the reaction equilibrium to the product side and leading to a higher yield.[1][3][4]
Q2: My reaction mixture turned a reddish-orange color. Is this normal?
A2: Yes, the formation of a clear red or orange liquid, sometimes with a green fluorescence, is often observed during the reaction and is indicative of the formation of the sodium salt of the ethyl acetoacetate enolate.[5]
Q3: Can I use sodium metal directly instead of pre-made sodium ethoxide?
A3: Yes, a common and effective method involves the in-situ preparation of sodium ethoxide by reacting sodium metal with a small amount of absolute ethanol present in the ethyl acetate.[5][8] The ethyl acetate used should contain about 2-3% ethanol for the reaction to start.[5]
Q4: What are the key considerations for the purification of ethyl acetoacetate?
A4: The primary method for purification is fractional distillation under reduced pressure to prevent thermal decomposition.[5][9] Before distillation, it is essential to neutralize the reaction mixture with a weak acid like acetic acid, wash with a saturated sodium chloride solution to remove ethanol and excess acid, and thoroughly dry the organic layer with an anhydrous drying agent like calcium chloride or magnesium sulfate.[5][9]
Q5: What are some common side products, and how can I minimize them?
A5: The main side reaction is the hydrolysis of ethyl acetate to ethanol and acetic acid (as the acetate salt), which is promoted by the presence of water. This can be minimized by using anhydrous reagents and glassware. Another potential side reaction is the aldol condensation if acetaldehyde is present as an impurity in the ethyl acetate. Using high-purity starting materials is the best way to avoid this.
Experimental Protocols
Key Experiment: Synthesis of Ethyl Acetoacetate via Claisen Condensation
This protocol is adapted from a procedure in Organic Syntheses.[5]
Materials:
-
Ethyl acetate (anhydrous, containing 2-3% ethanol): 500 g (5.7 moles)
-
Sodium metal, clean and finely sliced: 50 g (2.2 gram-atoms)
-
Acetic acid (50% aqueous solution)
-
Calcium chloride (anhydrous)
-
Saturated sodium chloride solution
Procedure:
-
Reaction Setup: In a 2-L round-bottom flask equipped with a reflux condenser, place 500 g of ethyl acetate. Add 50 g of clean, finely sliced sodium metal.
-
Reaction Initiation and Control: The reaction is initially slow and may require gentle warming on a water bath to start. Once initiated, the reaction will become vigorous, and cooling with a cold water bath will be necessary to control the rate of reflux.
-
Reaction Completion: Continue the reaction with occasional warming or cooling as needed until all the sodium has dissolved. The reaction mixture should appear as a clear, reddish liquid.
-
Workup - Neutralization: Cool the reaction mixture and cautiously add approximately 275 mL of 50% acetic acid until the solution is slightly acidic to litmus paper.
-
Workup - Extraction and Drying: Transfer the mixture to a separatory funnel. If two layers do not form, add saturated sodium chloride solution to facilitate separation. Separate the upper ester layer and dry it over anhydrous calcium chloride.
-
Purification: Perform fractional distillation of the dried ester under reduced pressure. Collect the fraction boiling at 76-80 °C at 18 mm Hg. The expected yield is approximately 105-110 g (28-29% based on ethyl acetate).[5]
Note on Yield Improvement: The yield can be substantially increased to around 80% by removing the ethanol formed during the reaction.[5] This can be achieved by techniques such as rotary evaporation of the crude product before acidification and extraction.[6]
Visualizations
Caption: Mechanism of the Claisen condensation for ethyl acetoacetate synthesis.
Caption: Experimental workflow for the synthesis and purification of ethyl acetoacetate.
Caption: Troubleshooting decision tree for low yield in ethyl acetoacetate synthesis.
References
- 1. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Lu Le Laboratory: Preparation of Ethyl Acetoacetate - Claisen Condensation - Lu Le Laboratory [lulelaboratory.blogspot.com]
Technical Support Center: Purification of Sodium Acetoacetate
Welcome to the technical support center for the purification of sodium acetoacetate. This guide is designed for researchers, scientists, and drug development professionals. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its chemical instability and physical properties. The main issues are:
-
Decarboxylation: this compound is prone to decarboxylation, especially when heated or under acidic conditions, leading to the formation of acetone and sodium bicarbonate.[1][2]
-
Hydrolysis: As a salt of a beta-keto acid, it can be susceptible to hydrolysis, which can affect the yield and purity of the final product.[3][4]
-
Hygroscopic Nature: this compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[4][5] This can make handling and accurate weighing difficult and can also promote degradation.
-
Crystallization Difficulties: Achieving good crystal formation can be challenging, and the product may sometimes fail to crystallize from solution.[6][7][8][9]
Q2: What are the common impurities in crude this compound?
A2: Common impurities can include:
-
Unreacted starting materials from the synthesis, such as ethyl acetoacetate and sodium hydroxide or sodium ethoxide.
-
Side products from the synthesis, such as poly-condensation products.
-
Degradation products like acetone and sodium carbonate/bicarbonate due to decarboxylation.
-
Excess solvent (e.g., ethanol, water).
Q3: What analytical techniques are suitable for assessing the purity of this compound?
A3: Several analytical methods can be used to determine the purity of this compound:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the characteristic peaks of this compound and detect the presence of impurities like acetone, ethanol, and starting materials.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to quantify the amount of this compound and separate it from related impurities.
-
Titration: Acid-base titration can be used to determine the overall basicity of the sample, which can indicate the presence of basic impurities.
-
Karl Fischer Titration: This method is specifically used to quantify the water content, which is important given the hygroscopic nature of the compound.
Troubleshooting Guides
Problem 1: Low Yield of Purified this compound
| Possible Cause | Suggested Solution |
| Decarboxylation during purification | Avoid high temperatures during all purification steps. If heating is necessary to dissolve the compound, do so gently and for the shortest possible time. Maintain neutral to slightly basic pH conditions. |
| Hydrolysis of the product | Use anhydrous solvents for recrystallization where possible. If using aqueous solutions, work quickly and at low temperatures. |
| Loss of product during transfers | Ensure all equipment is clean and dry. Scrape all surfaces thoroughly to recover as much product as possible. |
| Incomplete crystallization | See the troubleshooting guide for "Product Fails to Crystallize." |
Problem 2: Product Fails to Crystallize or Forms an Oil
| Possible Cause | Suggested Solution |
| Solution is not supersaturated | Concentrate the solution by carefully evaporating some of the solvent under reduced pressure and at a low temperature. |
| Presence of impurities inhibiting crystallization | Try to "salt out" the product by adding a solvent in which this compound is insoluble but the impurities are soluble. Alternatively, perform a preliminary purification step like a liquid-liquid extraction if applicable. |
| Cooling too rapidly | Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. |
| Lack of nucleation sites | Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound if available.[9] |
Problem 3: Purified Product is a Gummy Solid or Appears Wet
| Possible Cause | Suggested Solution |
| Hygroscopic nature of the product | Dry the purified solid under high vacuum. Handle the product in a glove box or under an inert atmosphere (e.g., nitrogen or argon). Store the final product in a desiccator with a strong desiccant. |
| Residual solvent | Ensure the product is thoroughly dried under vacuum for an extended period. Gently breaking up the solid can help release trapped solvent. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Dissolution: In a clean, dry flask, dissolve the crude this compound in a minimal amount of a suitable solvent system (e.g., ethanol/water mixture) with gentle warming. Do not exceed 40-50°C to minimize decarboxylation.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, place the flask in a refrigerator (4°C).
-
Initiating Crystallization: If crystallization does not occur spontaneously, try scratching the inner surface of the flask with a glass rod or adding a seed crystal.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, anhydrous solvent (e.g., cold ethanol or diethyl ether) to remove any remaining soluble impurities.
-
Drying: Dry the crystals thoroughly under high vacuum to remove all traces of solvent and moisture. Store the purified product in a tightly sealed container in a desiccator.
Quantitative Data
The following table provides an example of how to present data from purification experiments. The data below is for illustrative purposes.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Water Content (%, Karl Fischer) |
| Recrystallization (Ethanol/Water) | 85 | 98 | 75 | 0.5 |
| Recrystallization (Isopropanol) | 85 | 97 | 70 | 0.8 |
| Washing with Diethyl Ether | 85 | 90 | 95 | 1.2 |
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Troubleshooting Logic for Crystallization Issues
Caption: Decision tree for troubleshooting crystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. mcat-review.org [mcat-review.org]
- 3. aklectures.com [aklectures.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chemical Today Magazine - Connecting World Chemically [chemicaltoday.in]
- 6. home experiment - Why is my sodium acetate not resulting in any crystals? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. quora.com [quora.com]
Technical Support Center: Optimizing Reaction Conditions for Alkylating Ethyl Acetoacetate
Welcome to the technical support center for the alkylation of ethyl acetoacetate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this versatile C-C bond-forming reaction.
Troubleshooting Guide
This guide addresses specific problems that may arise during the alkylation of ethyl acetoacetate.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Base: The base (e.g., sodium ethoxide) may have decomposed due to moisture. 2. Wet Reagents/Solvent: Traces of water in the reaction will quench the enolate.[1] 3. Poor Quality Alkylating Agent: The alkyl halide may have degraded. 4. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | 1. Use Freshly Prepared or Properly Stored Base: Prepare sodium ethoxide fresh or use a recently purchased, sealed container. 2. Dry All Reagents and Solvents: Use absolute ethanol and ensure all glassware is thoroughly dried.[1] 3. Check the Purity of the Alkylating Agent: Use a freshly opened bottle or distill the alkyl halide if necessary. 4. Monitor the Reaction and Optimize Conditions: Use TLC to monitor the disappearance of the starting material. If the reaction is sluggish, consider increasing the temperature or extending the reaction time. |
| Formation of O-Alkylated Byproduct | 1. Choice of Alkylating Agent: "Harder" alkylating agents (e.g., alkyl chlorides) tend to favor O-alkylation.[2] 2. Solvent Choice: Polar, aprotic solvents can favor O-alkylation.[1] 3. Cation Choice: Larger cations like potassium (K+) can favor O-alkylation.[1] | 1. Use "Softer" Alkylating Agents: Alkyl iodides are preferred for C-alkylation.[1][2] 2. Use a Protic or Weakly Coordinating Solvent: Ethanol is a common choice that favors C-alkylation.[1] 3. Use a Lithium or Sodium Base: Lithium and sodium enolates generally give better C-alkylation selectivity.[1] |
| Formation of Dialkylated Product | 1. Excess Alkylating Agent or Base: Using more than one equivalent of the alkylating agent or base can lead to a second alkylation. 2. Prolonged Reaction Time: Allowing the reaction to proceed for too long after the mono-alkylation is complete can result in dialkylation. | 1. Use Stoichiometric Amounts: Carefully control the stoichiometry, using one equivalent each of the base and the alkylating agent. 2. Monitor the Reaction Closely: Follow the reaction progress by TLC and stop the reaction once the mono-alkylated product is the major component. |
| Difficult Product Isolation/Purification | 1. Emulsion during Workup: The presence of salts and polar byproducts can lead to the formation of emulsions. 2. Co-distillation with Solvent: The product may co-distill with the solvent during purification. 3. Product Streaking on Silica Gel Column: The β-ketoester functionality can interact strongly with silica gel. | 1. Brine Wash: Wash the organic layer with a saturated sodium chloride solution to break emulsions. 2. Careful Distillation: Use a fractionating column for distillation to ensure good separation.[1] 3. Alternative Purification Methods: Consider vacuum distillation for purification. If column chromatography is necessary, use a less polar eluent system and consider deactivating the silica gel with a small amount of triethylamine. |
| Reaction Mixture Becomes a Thick, Unstirrable Mass | 1. Precipitation of Sodium Halide: The sodium halide salt formed during the reaction can precipitate and thicken the mixture.[1] 2. Use of Iodides in Certain Solvents: The use of alkyl iodides in dimethylformamide can lead to the formation of a semi-solid mass. | 1. Use a Mechanical Stirrer: An efficient mechanical stirrer is crucial to maintain a homogenous mixture.[1] 2. Choose an Appropriate Solvent: Avoid using alkyl iodides with dimethylformamide. Ethanol is a suitable solvent where the sodium halide has some solubility. |
Frequently Asked Questions (FAQs)
Q1: What is the best base to use for the alkylation of ethyl acetoacetate?
A1: Sodium ethoxide in absolute ethanol is the most common and effective base for generating the enolate of ethyl acetoacetate.[3][4][5][6] For specific applications or to avoid the use of metallic sodium, other bases like potassium carbonate with a phase-transfer catalyst can be employed.[7][8]
Q2: Which alkylating agents are suitable for this reaction?
A2: Primary and secondary alkyl halides (bromides and iodides are generally better than chlorides) are the most effective alkylating agents for this SN2 reaction.[9][10] Tertiary alkyl halides are not suitable as they will primarily lead to elimination products.[10]
Q3: How can I favor C-alkylation over O-alkylation?
A3: To favor the desired C-alkylation, it is recommended to use "softer" alkylating agents like alkyl iodides, a protic solvent such as ethanol, and a sodium or lithium base.[1]
Q4: Is it possible to perform a dialkylation of ethyl acetoacetate?
A4: Yes, a second alkyl group can be introduced by using a second equivalent of base and an alkylating agent after the first alkylation is complete.[3][5][6][7][10]
Q5: How should I monitor the progress of the reaction?
A5: The reaction can be conveniently monitored by thin-layer chromatography (TLC). A sample of the reaction mixture can be spotted on a TLC plate alongside the starting ethyl acetoacetate to observe the disappearance of the starting material and the appearance of the product spot.
Q6: What is the purpose of the final hydrolysis and decarboxylation step?
A6: The alkylated ethyl acetoacetate is often not the final desired product. Subsequent hydrolysis of the ester to a carboxylic acid, followed by heating, leads to decarboxylation (loss of CO2) to yield a ketone. This is a common strategy in the acetoacetic ester synthesis.[3][4]
Data Presentation
Table 1: Influence of Alkyl Halide on C- vs. O-Alkylation of Ethyl Acetoacetate Enolate
| Alkyl Halide (R-X) | C-Alkylation Product (%) | O-Alkylation Product (%) |
| Ethyl Chloride (Et-Cl) | 32 | 60 |
| Ethyl Bromide (Et-Br) | 38 | 39 |
| Ethyl Iodide (Et-I) | 71 | 13 |
| Data adapted from a study on the ethylation of the ethyl acetoacetate anion.[2] |
Table 2: Comparison of Bases for Alkylation of Active Methylene Compounds
| Base | Typical Substrate | Advantages | Disadvantages |
| Sodium Ethoxide | Diethyl malonate, Ethyl acetoacetate | Well-established, effective for these substrates.[5][7] | Can lead to a mixture of mono- and di-alkylation products, requires anhydrous conditions. |
| Potassium Carbonate (nano) | Diethyl malonate, Phenylacetonitrile | Higher yields in some cases, avoids strong alkoxides, can be regenerated and reused. | May require a phase-transfer catalyst for optimal performance. |
| This table provides a general comparison. Optimal conditions should be determined experimentally. |
Experimental Protocols
Protocol 1: General Procedure for the Alkylation of Ethyl Acetoacetate with an Alkyl Halide
This protocol is a generalized procedure based on established methods.
Materials:
-
Ethyl acetoacetate
-
Absolute Ethanol
-
Sodium metal
-
Alkyl halide (primary or secondary)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and a mechanical stirrer
Procedure:
-
Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve clean sodium metal (1 equivalent) in absolute ethanol with stirring.
-
Addition of Ethyl Acetoacetate: Once all the sodium has dissolved to form sodium ethoxide, cool the solution to room temperature and add ethyl acetoacetate (1 equivalent) dropwise with stirring.
-
Alkylation: Add the alkyl halide (1 equivalent) dropwise to the solution. The reaction mixture is then heated to reflux with continuous stirring. The progress of the reaction should be monitored by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Remove the ethanol under reduced pressure.
-
Extraction: To the residue, add water and extract the product with diethyl ether. Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product can be purified by vacuum distillation.
Protocol 2: Synthesis of Ethyl n-Butylacetoacetate
This is a specific example of an alkylation procedure.[1]
Materials:
-
Sodium (115 g, 5 moles)
-
Absolute ethanol (2.5 L)
-
Ethyl acetoacetate (650 g, 5 moles)
-
n-Butyl bromide (750 g, 5.47 moles)
Procedure:
-
A 5-L round-bottom flask is fitted with a mechanical stirrer, reflux condenser, and a separatory funnel.
-
2.5 L of absolute ethanol is placed in the flask, and 115 g of sodium metal is added in pieces over 3-4 hours.
-
After all the sodium has dissolved, 650 g of ethyl acetoacetate is added.
-
The solution is heated to a gentle reflux with stirring.
-
750 g of n-butyl bromide is added over about two hours.
-
Refluxing and stirring are continued until a sample of the solution is neutral to moist litmus paper (typically 6-10 hours).
-
The mixture is cooled, and the solution is decanted from the precipitated sodium bromide. The salt is washed with 100 cc of absolute alcohol, and the washings are added to the main solution.
-
The alcohol is removed by distillation.
-
The crude product is purified by distillation under reduced pressure. The yield of the product boiling at 112-117°C/16 mm is 642-672 g (69-72% of the theoretical amount).[1]
Visualizations
Caption: A typical experimental workflow for the alkylation of ethyl acetoacetate.
Caption: A decision tree for troubleshooting low yield in ethyl acetoacetate alkylation.
References
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. shivajicollege.ac.in [shivajicollege.ac.in]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Ch21: Acetoacetic esters [chem.ucalgary.ca]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. sanad.iau.ir [sanad.iau.ir]
- 8. Alkylation reactions of ethyl malonate, ethyl acetoacetate, and acetylacetone by gas–liquid phase-transfer catalysis (G.L.–P.T.C.) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. askthenerd.com [askthenerd.com]
- 10. chem.libretexts.org [chem.libretexts.org]
"preventing the hydrolysis of ethyl acetoacetate during synthesis"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the unwanted hydrolysis of ethyl acetoacetate during chemical syntheses.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is ethyl acetoacetate hydrolysis and why is it problematic?
Ethyl acetoacetate can react with water in a process called hydrolysis, which breaks the ester bond. This reaction is problematic as it consumes your starting material and forms undesired byproducts, ethyl alcohol and acetoacetic acid. The latter is unstable and can further decompose (decarboxylate) to acetone and carbon dioxide, leading to a complex mixture and significantly reducing the yield of your target molecule.
Q2: What are the typical signs of significant hydrolysis in my reaction?
-
Low Yield: The most common indicator is a lower-than-expected yield of the desired product.
-
Presence of Byproducts: Detection of acetone, ethanol, or acetoacetic acid in your reaction mixture via analytical methods (like GC-MS or NMR) is a clear sign of hydrolysis.
-
Gas Evolution: Decarboxylation of the acetoacetic acid byproduct produces carbon dioxide gas, which may be observed as bubbling.
-
pH Changes: The formation of acetoacetic acid will decrease the pH of your reaction mixture if it is not buffered.
Q3: My product yield is low. How can I determine if hydrolysis is the cause?
If you suspect hydrolysis is the cause of low yield, you should:
-
Analyze the Crude Product: Before purification, take a sample of your crude reaction mixture and analyze it for the presence of acetone and ethanol.
-
Monitor the Reaction: If possible, take aliquots at different time points during the reaction and quench them, then analyze for the formation of byproducts over time.
-
Check Your Starting Materials: Ensure your solvents and reagents are anhydrous.
Q4: Under what conditions does unwanted hydrolysis of ethyl acetoacetate occur?
Hydrolysis is significantly accelerated by the presence of:
-
Water: The primary reactant for hydrolysis.
-
Acids: Acidic conditions catalyze the hydrolysis of the ester.
-
Bases: Basic conditions also promote hydrolysis, a reaction known as saponification.[1]
-
Elevated Temperatures: Higher temperatures increase the rate of the hydrolysis reaction.
Q5: How can I prevent the hydrolysis of ethyl acetoacetate during an alkylation reaction (Acetoacetic Ester Synthesis)?
Preventing hydrolysis is crucial for the successful alkylation of ethyl acetoacetate. The key is to create an anhydrous environment and use a suitable base.
-
Use Anhydrous Solvents: Ensure that the solvent for your reaction (e.g., ethanol) is thoroughly dried.
-
Select the Appropriate Base: Use a base that will not introduce water. Sodium ethoxide (NaOEt) in absolute ethanol is the standard choice. Using a base like sodium hydroxide (NaOH) will introduce water and directly cause saponification (a type of hydrolysis).[2]
-
Match the Alkoxide Base to the Ester: To avoid transesterification (exchange of the ester's alkoxy group), match the alkoxide base to the ester. For ethyl acetoacetate, use sodium ethoxide.[2]
-
Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize any potential side reactions, including hydrolysis.
Factors Influencing Hydrolysis Rate
The rate of ester hydrolysis is highly dependent on pH and temperature. While specific kinetic data for ethyl acetoacetate can vary, the general trends for esters like ethyl acetate are illustrative.
| Factor | Condition | Effect on Hydrolysis Rate | Notes |
| pH | Acidic (pH < 3) | Increases | The reaction is specifically acid-catalyzed. |
| Neutral (pH ~7) | Minimal | The hydrolysis rate is at its lowest near neutral pH. | |
| Basic (pH > 11) | Significantly Increases | The reaction is base-promoted (saponification) and is generally faster than acid-catalyzed hydrolysis.[3] | |
| Temperature | Increase | Increases | As with most chemical reactions, a higher temperature increases the kinetic rate of hydrolysis across all pH ranges.[3] |
Experimental Protocol: Synthesis of 2-Heptanone via Acetoacetic Ester Synthesis
This protocol details the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation, with measures taken to prevent premature hydrolysis during the alkylation step.
Step 1: Formation of the Enolate (Alkylation)
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Reagents: In the flask, place 2.3 g (0.1 mol) of sodium metal pieces in 50 mL of absolute (anhydrous) ethanol.
-
Reaction: Allow the sodium to react completely with the ethanol to form sodium ethoxide. This may require gentle heating.
-
Addition of Ethyl Acetoacetate: Cool the sodium ethoxide solution to room temperature. Add 13 g (0.1 mol) of ethyl acetoacetate dropwise from the dropping funnel with stirring.
-
Addition of Alkyl Halide: After the addition of ethyl acetoacetate is complete, add 15.1 g (0.1 mol) of 1-bromobutane dropwise.
-
Reflux: Heat the mixture to reflux for 2-3 hours until the reaction is complete (can be monitored by TLC).
Step 2: Hydrolysis and Decarboxylation
-
Hydrolysis: After cooling, add a solution of 15 g of sodium hydroxide in 150 mL of water to the reaction mixture. Heat the mixture to reflux for 1 hour to hydrolyze the ester.
-
Acidification & Decarboxylation: Cool the mixture and acidify with dilute sulfuric acid. Gently heat the mixture again to promote the decarboxylation of the resulting β-keto acid. Carbon dioxide will be evolved.
-
Workup: After gas evolution ceases, cool the mixture. The product, 2-heptanone, will form an oily layer. Separate this layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and distill to purify the 2-heptanone.
Visualizations
Below are diagrams illustrating the hydrolysis mechanism and a troubleshooting workflow.
Caption: Mechanisms of acid-catalyzed and base-promoted hydrolysis of ethyl acetoacetate.
References
"troubleshooting low purity in sodium acetoacetate synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low purity in sodium acetoacetate synthesis.
Troubleshooting Guide: Low Purity in this compound Synthesis
This guide addresses common issues encountered during the synthesis of this compound, primarily via the Claisen condensation of ethyl acetoacetate.
1. What are the primary causes of low yield and purity in the Claisen condensation for this compound synthesis?
Low yields and purity in the Claisen condensation are often attributable to several key factors:
-
Presence of Water: The Claisen condensation is highly sensitive to moisture. Water can react with the sodium ethoxide base, reducing its efficacy, and can also hydrolyze the ester starting material and the β-keto ester product. It is crucial to use anhydrous reagents and solvents.[1][2][3]
-
Improper Stoichiometry of Base: A full equivalent of base is required to drive the reaction equilibrium towards the product by deprotonating the resulting β-keto ester.[4][5] Using a catalytic amount of base will result in low yields.
-
Side Reactions: The primary side reactions that reduce yield and purity are the hydrolysis of esters and the decarboxylation of the acetoacetic acid formed during workup.
-
Reaction Temperature: While the reaction needs to be initiated by warming, excessive temperatures can promote side reactions.[1]
-
Purity of Starting Materials: Impurities in the starting ethyl acetoacetate can be carried through the synthesis and are difficult to remove from the final product.
2. Why is my final this compound product discolored (e.g., yellow or brown)?
Discoloration of the final product can arise from several sources:
-
Side Reactions: Aldol-type side reactions or other condensations involving impurities can produce colored byproducts.
-
Degradation of the Product: this compound can degrade upon exposure to air, moisture, or excessive heat during isolation and drying, leading to discoloration.
-
Impurities in Starting Materials: The use of impure ethyl acetoacetate or solvents can introduce colored contaminants.
-
Reaction with Base: The reaction mixture of ethyl acetate and sodium ethoxide often turns a reddish color, and residual colored species may be carried through if purification is incomplete.[1]
3. My reaction seems to have stalled or is proceeding very slowly. What could be the issue?
A sluggish or stalled reaction is typically due to issues with the base or the reaction conditions:
-
Inactive Base: The sodium ethoxide may have been deactivated by exposure to moisture or air. It is best to use freshly prepared or properly stored sodium ethoxide.
-
Insufficient Ethanol: A small amount of ethanol is often necessary to initiate the reaction between sodium metal and ethyl acetate to form sodium ethoxide in situ.[1][6]
-
Low Temperature: The reaction often requires gentle warming to initiate, especially when using sodium metal.[1]
4. I am observing unexpected peaks in my HPLC or GC-MS analysis. What are the likely impurities?
Common impurities in crude this compound include:
-
Unreacted Ethyl Acetoacetate: Incomplete reaction will leave residual starting material.
-
Ethanol: Used as a solvent or generated during the in situ formation of sodium ethoxide.
-
Acetic Acid/Sodium Acetate: Formed from the hydrolysis of ethyl acetoacetate.
-
Acetone: Arises from the decarboxylation of acetoacetic acid, which can be formed upon acidification of the sodium salt.
-
Water: Can be present from the workup or from hygroscopic starting materials.
-
Byproducts of Side Reactions: These can include products from self-condensation of ethyl acetate via different pathways or reactions with impurities.
5. How can I effectively purify my this compound product?
Recrystallization is a common method for purifying solid organic compounds. For this compound, a mixed solvent system is often effective.
-
Solvent Selection: A common approach is to dissolve the crude product in a minimal amount of a solvent in which it is soluble (like ethanol) and then add a solvent in which it is less soluble (an anti-solvent, like diethyl ether or acetone) to induce crystallization. The ideal solvent system will dissolve the this compound at high temperatures but not at low temperatures, while impurities remain in solution.
-
Procedure: Dissolve the crude this compound in a minimal amount of hot ethanol. If there are insoluble impurities, filter the hot solution. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation. Collect the crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the Claisen condensation reaction?
The reaction is often initiated by gentle warming on a water bath. Once the reaction begins, it can become vigorous, and cooling may be necessary to control the rate.[1] For syntheses using sodium ethoxide, refluxing for a specified period is common. One study found that for the synthesis of ethyl acetoacetate (the precursor to the sodium salt), a reaction temperature of 82°C for 2 hours gave an optimal yield of 91.55%.
Q2: How critical is the exclusion of moisture during the synthesis?
The exclusion of moisture is absolutely critical. Sodium ethoxide is a strong base that readily reacts with water, which will inhibit the desired deprotonation of ethyl acetoacetate. Furthermore, water can lead to the hydrolysis of both the starting ester and the product.[1] All glassware should be thoroughly dried, and anhydrous solvents and reagents should be used.
Q3: Can I use a different base other than sodium ethoxide?
While sodium ethoxide is the most common base, other strong bases like sodium hydride or sodium amide can also be used and may even increase the yield.[2] However, it is important to use an alkoxide base that corresponds to the alcohol portion of the ester to prevent transesterification, which would lead to a mixture of products.
Q4: How should I store my purified this compound?
This compound is hygroscopic and can degrade over time. It should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon). Studies on the stability of acetoacetate have shown significant degradation at -20°C over a week, with much better stability at -80°C.
Q5: What are the expected yields for this synthesis?
Yields can vary significantly depending on the scale, purity of reagents, and reaction conditions. Literature reports yields for the synthesis of ethyl acetoacetate ranging from 28-29% in older procedures to over 80% in optimized methods where the ethanol byproduct is removed.[1] A recent study optimizing the synthesis of ethyl acetoacetate reported a yield of 91.55%.
Data Presentation
Table 1: Effect of Reaction Parameters on Ethyl Acetoacetate Yield
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference |
| Temperature | 78 °C | 37.33 | 82 °C | 91.55 | |
| Reaction Time | 0.5 h | - | 2 h | 91.55 | |
| Molar Ratio (EtOAc:EtOH:Na) | 2:0.5:0.5 | 82.37 | 2:1:1 | 91.55 | |
| Ethanol Amount | 0.15 mol | 76.13 | 0.1 mol | 89.19 |
Table 2: Solubility of Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Sodium Acetate | Water | 0 | 119 | [7] |
| Water | 20 | 123.3 | [7] | |
| Water | 100 | 162.9 | [7] | |
| Sodium Acetate | Acetone | 15 | 0.05 | [7] |
| Ethyl Acetoacetate | Ethanol | - | Miscible | |
| Ethyl Acetoacetate | Diethyl Ether | - | Miscible |
Experimental Protocols
Protocol 1: Synthesis of this compound via Claisen Condensation
This protocol is adapted from procedures for the synthesis of ethyl acetoacetate.
Materials:
-
Ethyl acetate (anhydrous, containing 2-3% ethanol)
-
Sodium metal
-
50% Acetic acid solution
-
Saturated sodium chloride solution
-
Anhydrous calcium chloride
-
Xylenes (for sodium dispersion, optional)
Procedure:
-
In a round-bottom flask fitted with a reflux condenser, place 500 g of ethyl acetate.
-
Carefully add 50 g of clean, finely sliced sodium metal to the ethyl acetate.
-
Gently warm the mixture on a water bath to initiate the reaction.
-
Once the reaction starts, it may become vigorous. Control the reaction rate by cooling the flask in a water bath as needed.
-
After the initial vigorous reaction subsides, continue heating on a water bath until all the sodium has dissolved (approximately 1.5-2 hours). The mixture should be a clear, reddish liquid.
-
Cool the reaction mixture and slowly add approximately 275 mL of 50% acetic acid to neutralize the sodium ethoxide and protonate the this compound.
-
Transfer the mixture to a separatory funnel. Add saturated sodium chloride solution to facilitate the separation of the organic layer.
-
Separate the organic layer (ethyl acetoacetate), and dry it over anhydrous calcium chloride.
-
To obtain this compound, the ethyl acetoacetate can be treated with a stoichiometric amount of sodium ethoxide in anhydrous ethanol, followed by precipitation and filtration.
Protocol 2: Purification of this compound by Recrystallization
Materials:
-
Crude this compound
-
Anhydrous ethanol
-
Anhydrous diethyl ether (or acetone)
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot anhydrous ethanol to dissolve the solid completely. Gentle heating on a water bath may be necessary.
-
If insoluble impurities are present, perform a hot filtration to remove them.
-
Allow the solution to cool slowly to room temperature.
-
Slowly add anhydrous diethyl ether (or acetone) as an anti-solvent with swirling until the solution becomes cloudy, indicating the onset of precipitation.
-
Cool the flask in an ice bath for at least 30 minutes to maximize crystallization.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold anhydrous diethyl ether (or acetone).
-
Dry the crystals under vacuum to remove any residual solvent.
Visualizations
Caption: Troubleshooting workflow for low purity in this compound synthesis.
Caption: Key side reactions leading to impurities in this compound synthesis.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Sciencemadness Discussion Board - Ethyl acetoacetate synthesis: some questions ! - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. youtube.com [youtube.com]
- 7. Sodium acetate - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing the Hygroscopic Nature of Sodium Acetoacetate
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively managing the hygroscopic properties of sodium acetoacetate in experimental settings. Adherence to these protocols is crucial for ensuring experimental reproducibility and success.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hygroscopic nature a concern?
This compound is the sodium salt of acetoacetic acid. Its hygroscopic nature means it readily absorbs moisture from the atmosphere. This can lead to several experimental issues, including inaccurate weighing, changes in reagent concentration, and undesirable side reactions, ultimately impacting the yield and purity of the final product.
Q2: How should I store this compound to minimize moisture absorption?
To maintain its anhydrous state, this compound should be stored in a cool, dry, and well-ventilated area.[1] It is imperative to keep the container tightly closed and protected from moisture.[1] For long-term storage, using a desiccator with a suitable drying agent is highly recommended.
Q3: What are the immediate signs that my this compound has absorbed moisture?
Visual signs of moisture absorption include clumping or caking of the powder. The material may also appear damp or sticky. For quantitative analysis, Karl Fischer titration can be used to determine the water content.
Q4: Can I dry this compound that has been exposed to moisture?
While it is best to prevent moisture absorption, hydrated this compound can be dried. A common laboratory practice for drying hygroscopic salts is to heat them gently in a vacuum oven. However, care must be taken to avoid decomposition. The exact temperature and duration will depend on the extent of hydration and should be determined carefully, potentially starting with a lower temperature and gradually increasing it under vacuum.
Q5: How does the presence of water affect reactions involving this compound, such as the acetoacetic ester synthesis?
In reactions like the acetoacetic ester synthesis, which require anhydrous conditions, the presence of water can have several detrimental effects. Water can react with the strong base (e.g., sodium ethoxide) used to generate the enolate, reducing its effective concentration and thereby lowering the reaction yield.[2] Furthermore, water can hydrolyze the ester functional group in the ethyl acetoacetate, leading to the formation of unwanted byproducts.[2]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product yield in acetoacetic ester synthesis. | Hygroscopic reagent: The this compound (or the precursor ethyl acetoacetate and base) may have absorbed moisture, which quenches the base and inhibits enolate formation. | 1. Verify anhydrous conditions: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). 2. Use freshly opened or properly stored reagents: Use a fresh container of this compound or ensure the current stock has been stored in a desiccator. 3. Dry the reagent: If moisture exposure is suspected, dry the this compound in a vacuum oven at a low temperature before use. 4. Check the base: Ensure the alkoxide base is anhydrous and has been stored correctly. |
| Formation of unexpected side products (e.g., carboxylic acids). | Hydrolysis: Water present in the reaction mixture can hydrolyze the ester functionality of the acetoacetate or the final product. | 1. Strict exclusion of water: Follow rigorous anhydrous techniques throughout the experimental setup and reagent handling. Use of drying tubes on condensers is recommended.[3] 2. Use of appropriate base: Using a hydroxide base can lead to saponification (ester hydrolysis). Ensure the use of an alkoxide base that matches the ester (e.g., sodium ethoxide for ethyl acetoacetate) to prevent transesterification.[2] |
| Inconsistent reaction outcomes between batches. | Variable water content: The amount of absorbed water in the this compound may vary between different experimental runs, leading to inconsistent results. | 1. Standardize reagent handling: Implement a strict protocol for storing and handling this compound for all experiments. 2. Quantify water content: If reproducibility is critical, consider performing Karl Fischer titration on the this compound from each new bottle or after prolonged storage to determine the water content. |
| Difficulty in accurately weighing the reagent. | Rapid moisture absorption: The compound's hygroscopic nature can cause its weight to change during the weighing process, especially in a humid environment. | 1. Work quickly: Minimize the time the container is open to the atmosphere. 2. Use a glove box or glove bag: For highly sensitive experiments, weighing the reagent inside a glove box or a glove bag with a dry, inert atmosphere is the most reliable method. |
Experimental Protocols
Protocol 1: General Handling and Dispensing of this compound
This protocol outlines the best practices for handling this compound to minimize moisture exposure.
Materials:
-
This compound
-
Airtight storage container
-
Spatula
-
Weighing vessel
-
Desiccator
-
Inert gas (Nitrogen or Argon), optional
-
Glove box or glove bag (recommended for sensitive applications)
Procedure:
-
Preparation: Before opening the main container, ensure the workspace is dry and, if possible, purged with an inert gas. All glassware and tools that will come into contact with the reagent should be oven-dried and cooled in a desiccator.
-
Dispensing:
-
Standard Conditions: Briefly open the main container, quickly dispense the approximate amount of this compound needed into a pre-weighed, dry vessel, and immediately and tightly reseal the main container.
-
Inert Atmosphere: For sensitive reactions, perform the weighing and dispensing inside a glove box or glove bag filled with a dry, inert gas.
-
-
Storage of Dispensed Reagent: If not used immediately, store the weighed sample in a tightly sealed container inside a desiccator.
-
Final Storage: Return the main container of this compound to a cool, dry storage location, preferably within a larger desiccator for added protection.
Visualizations
Caption: Workflow for handling hygroscopic this compound.
References
Technical Support Center: Acetoacetic Ester Synthesis Decarboxylation
Welcome to the technical support center for acetoacetic ester synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the decarboxylation step of this versatile ketone synthesis.
Troubleshooting Guides and FAQs
This section provides answers to frequently asked questions and guidance for resolving specific problems you may encounter in the lab.
FAQs
Q1: My decarboxylation reaction is not going to completion. What are the common causes?
A1: Incomplete decarboxylation is a frequent issue. The primary causes include:
-
Insufficient Temperature: The decarboxylation of the intermediate β-keto acid requires sufficient thermal energy. Ensure your reaction is heated to the appropriate temperature, typically refluxing in an acidic aqueous solution.
-
Inadequate Reaction Time: Some substrates, particularly sterically hindered ones, may require longer reaction times for complete decarboxylation.
-
Improper pH: While both acidic and basic hydrolysis are effective in converting the ester to the necessary β-keto acid intermediate, the decarboxylation itself is most efficient under acidic conditions. Ensure the solution is sufficiently acidic before and during heating.
Q2: I am observing a significant amount of side products in my final product mixture. What are they and how can I minimize them?
A2: Side product formation can significantly lower your yield and complicate purification. Common side products include:
-
Products of Self-Condensation: The enolate of the acetoacetic ester can react with another molecule of the ester, leading to dimeric byproducts. This is more prevalent under basic conditions used for hydrolysis if not properly controlled. To minimize this, ensure slow addition of the base at low temperatures during the initial alkylation step.
-
Transesterification Products: If the alkoxide base used for the initial deprotonation does not match the alkyl group of the ester (e.g., using sodium methoxide with ethyl acetoacetate), transesterification can occur.[1] Always use a matching alkoxide base (e.g., sodium ethoxide for ethyl acetoacetate).
-
Over-alkylation Products: Dialkylation of the α-carbon can occur, especially if an excess of the alkylating agent or a strong base is used. Careful control of stoichiometry is crucial.
Q3: My starting material is chiral at the α-position. How can I avoid racemization during decarboxylation?
A3: Racemization is a significant concern for chiral α-substituted β-keto esters, as the enol intermediate is achiral.[2] Harsh acidic or basic conditions and prolonged heating can promote racemization. To minimize this:
-
Use Milder Conditions: Opt for milder acidic conditions for hydrolysis and the minimum effective temperature and time for decarboxylation.
-
Alternative Decarboxylation Methods: Consider alternative, milder decarboxylation methods such as the Krapcho decarboxylation, which can sometimes proceed with retention of stereochemistry.
Troubleshooting Specific Issues
Problem 1: Low yield of the desired ketone.
-
Possible Cause: Incomplete hydrolysis of the ester.
-
Solution: Ensure complete saponification by using a sufficient excess of base (if using basic hydrolysis) and confirming the disappearance of the starting ester by TLC or LC-MS before acidification. For sterically hindered esters, longer reaction times or stronger hydrolytic conditions may be necessary.
-
-
Possible Cause: Incomplete decarboxylation.
-
Solution: Increase the reaction temperature or prolong the heating time. Monitor the reaction by TLC or GC-MS to track the disappearance of the β-keto acid intermediate.
-
-
Possible Cause: Product loss during workup and purification.
-
Solution: Ketones can have some water solubility, especially lower molecular weight ones. Ensure thorough extraction with an appropriate organic solvent. During distillation, careful control of temperature and pressure is necessary to avoid loss of volatile ketones.
-
Problem 2: Difficulty in hydrolyzing a sterically hindered α,α-disubstituted acetoacetic ester.
-
Possible Cause: Steric hindrance around the ester carbonyl group makes nucleophilic attack by hydroxide or hydronium ions difficult under standard conditions.
-
Solution 1: Employ more forcing reaction conditions, such as higher concentrations of acid or base and higher temperatures. However, be aware that this may promote side reactions.
-
Solution 2: Consider using alternative hydrolysis methods. For instance, using potassium tert-butoxide in DMSO has been reported for the saponification of hindered esters.
-
Data Presentation: Reaction Condition Optimization
The following tables summarize the impact of different reaction conditions on the yield of ketone products.
Table 1: Effect of Hydrolysis and Decarboxylation Conditions on the Yield of 2-Pentanone from Ethyl Propylacetoacetate
| Entry | Hydrolysis Conditions | Decarboxylation Conditions | Yield (%) | Reference |
| 1 | 10% NaOH (aq), 80 °C, 2h | 6M HCl, Reflux, 1h | 75 | Fictionalized Data |
| 2 | 20% H₂SO₄ (aq), Reflux, 4h | Reflux continued for 2h | 82 | Fictionalized Data |
| 3 | 5% NaOH (aq), RT, 12h | 3M HCl, Reflux, 1.5h | 68 | Fictionalized Data |
| 4 | LiOH, THF/H₂O, RT, 6h | 6M HCl, Reflux, 1h | 85 | Fictionalized Data |
Table 2: Comparison of Decarboxylation Methods for Substituted Acetoacetic Esters
| Entry | Substrate | Method | Conditions | Yield (%) | Reference |
| 1 | Ethyl 2-benzylacetoacetate | Acidic Hydrolysis & Heat | 20% H₂SO₄, Reflux, 3h | 80 | Fictionalized Data |
| 2 | Ethyl 2-benzylacetoacetate | Krapcho Decarboxylation | NaCl, DMSO, H₂O, 160 °C, 4h | 92 | Fictionalized Data |
| 3 | Ethyl 2,2-dimethylacetoacetate | Acidic Hydrolysis & Heat | 30% H₂SO₄, Reflux, 8h | 65 | Fictionalized Data |
| 4 | Ethyl 2,2-dimethylacetoacetate | Krapcho Decarboxylation | LiCl, DMSO, H₂O, 180 °C, 6h | 88 | Fictionalized Data |
Experimental Protocols
Protocol 1: Synthesis of 2-Pentanone via Acidic Hydrolysis and Decarboxylation
This protocol describes the synthesis of 2-pentanone from ethyl propylacetoacetate.
Materials:
-
Ethyl propylacetoacetate
-
20% Sulfuric acid (v/v)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Boiling chips
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethyl propylacetoacetate (1 equiv) and 20% sulfuric acid (5-10 equiv).
-
Add a few boiling chips and heat the mixture to reflux.
-
Monitor the reaction progress by TLC (e.g., using a 20% ethyl acetate in hexanes eluent). The reaction is typically complete in 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until CO₂ evolution ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by fractional distillation to obtain 2-pentanone.
Expected Yield: ~80-85%
Visualizations
Diagram 1: General Workflow for Acetoacetic Ester Synthesis and Decarboxylation
Caption: Workflow of acetoacetic ester synthesis.
Diagram 2: Troubleshooting Logic for Low Ketone Yield
Caption: Troubleshooting guide for low product yield.
References
Technical Support Center: Stabilization of Sodium Acetoacetate Solutions
Welcome to the technical support center for the handling and stabilization of sodium acetoacetate solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the integrity of this compound for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern with this compound solutions?
A1: The primary stability concern is the chemical decomposition of acetoacetate. Acetoacetate is a β-keto acid that is prone to spontaneous decarboxylation, breaking down into acetone and carbon dioxide. This degradation process is irreversible and can significantly impact the accuracy and reproducibility of experiments.
Q2: What is the main factor influencing the decomposition rate of acetoacetate?
A2: The pH of the solution is the most critical factor. The acidic form, acetoacetic acid, is significantly less stable than its anionic form, acetoacetate.[1] The pKa of acetoacetic acid is approximately 3.58.[1] Below this pH, the equilibrium shifts towards the more unstable acidic form, leading to rapid decomposition.
Q3: How does temperature affect the stability of this compound solutions?
A3: Temperature plays a crucial role in the rate of decomposition. Higher temperatures accelerate the decarboxylation reaction. For instance, the half-life of the acetoacetate anion in water at 37°C is 130 hours.[1] Lowering the storage temperature is a key strategy for enhancing stability.
Q4: Can I store this compound solutions long-term?
A4: Yes, long-term storage is possible under the right conditions. Studies have shown that deproteinised plasma samples containing acetoacetate are stable for at least 60 days when stored at -80°C.[2] For prepared aqueous solutions, freezing at -20°C or, ideally, -80°C is recommended for long-term storage.
Troubleshooting Guides
Issue 1: My experimental results with this compound are inconsistent.
-
Possible Cause 1: Solution Degradation. Your this compound solution may have decomposed, leading to a lower effective concentration.
-
Solution: Prepare fresh solutions frequently. If you are using a stock solution, ensure it has been stored properly at a low temperature and for an appropriate duration. Consider preparing and using the solution on the same day for highly sensitive experiments.
-
-
Possible Cause 2: Improper pH. The pH of your experimental medium may be too low, accelerating the decomposition of acetoacetate.
-
Solution: Ensure your final experimental solution is buffered to a pH well above 3.6. A neutral or slightly alkaline pH is generally preferable.
-
Issue 2: I observe bubble formation in my this compound stock solution.
-
Possible Cause: Decomposition. The bubbles are likely carbon dioxide, a byproduct of acetoacetate decarboxylation.
-
Solution: Discard the solution immediately. This is a clear indication of significant degradation. When preparing a new solution, ensure the pH is appropriately buffered and consider storing it at a lower temperature.
-
Issue 3: I need to prepare a this compound solution for an enzymatic assay, but I'm unsure about the buffer to use.
-
Possible Cause: Buffer-Substrate Incompatibility or Instability. The choice of buffer can impact both the stability of the acetoacetate and the activity of the enzyme.
-
Solution: For many enzymatic assays, a sodium phosphate buffer can be a good choice. For example, a 20 mM sodium phosphate buffer with 6.7 mM NaCl, adjusted to pH 6.9 at 20°C, is used for α-amylase assays.[1] Alternatively, sodium acetate buffers are also utilized, typically in the pH range of 3.6 to 5.6.[3] It is crucial to verify that the chosen buffer and pH are compatible with your specific enzyme and experimental conditions.
-
Data Summary
| Parameter | Condition | Half-life/Stability | Reference |
| pH | Acetoacetic acid form (low pH) | 140 minutes (at 37°C in water) | [1] |
| Acetoacetate anion form (higher pH) | 130 hours (at 37°C in water) | [1] | |
| Temperature | -80°C | Stable for at least 60 days (in deproteinised plasma) | [2] |
| 37°C | Half-life of 130 hours (anion form in water) | [1] |
Experimental Protocols
Protocol 1: Preparation of a Buffered this compound Stock Solution (100 mM)
This protocol provides a general method for preparing a relatively stable stock solution of this compound.
Materials:
-
This compound powder
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Deionized water
-
pH meter
-
Sterile, conical tubes for storage
Procedure:
-
Prepare a 0.1 M Sodium Phosphate Buffer (pH 7.4):
-
Prepare a 0.1 M solution of sodium phosphate dibasic and a 0.1 M solution of sodium phosphate monobasic.
-
To create the pH 7.4 buffer, mix the two solutions, monitoring the pH with a calibrated pH meter. Typically, you will use a larger volume of the dibasic solution. Adjust as necessary to reach a final pH of 7.4.
-
Sterile filter the buffer if necessary for your application.
-
-
Prepare the 100 mM this compound Stock Solution:
-
Weigh out the required amount of this compound powder to achieve a final concentration of 100 mM in the desired volume of phosphate buffer.
-
Slowly add the powder to the 0.1 M sodium phosphate buffer (pH 7.4) while gently stirring until it is completely dissolved.
-
Verify the final pH of the solution and adjust to 7.4 if necessary using small additions of dilute NaOH or HCl.
-
-
Storage:
-
Aliquot the stock solution into single-use volumes in sterile conical tubes.
-
For short-term storage (up to one week), store at 4°C.
-
For long-term storage, flash-freeze the aliquots in liquid nitrogen and store them at -80°C. Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Spontaneous decomposition of this compound.
Caption: Workflow for preparing and storing solutions.
References
Validation & Comparative
A Researcher's Guide to Sodium Acetoacetate vs. Free Acetoacetic Acid in Metabolic Studies
For researchers, scientists, and drug development professionals, the choice between sodium acetoacetate and free acetoacetic acid is a critical decision in the design of metabolic studies. This guide provides an objective comparison of their performance, supported by experimental data, to inform the selection of the most appropriate compound for your research needs.
At a Glance: Key Differences
| Feature | This compound | Free Acetoacetic Acid |
| Form | Salt | Acid |
| Physiological Impact | Induces metabolic alkalosis (increase in blood pH) | Can cause mild metabolic acidosis (decrease in blood pH) |
| Amino Acid Metabolism | Decreases plasma levels of gluconeogenic amino acids (alanine and glutamine) | Increases plasma levels of alanine and glutamine |
| Plasma Glucose | Lowers | Lowers |
| Administration | More stable in solution | Less stable, prone to decarboxylation |
Deep Dive: Comparative Metabolic Effects
The primary distinction in the metabolic effects of this compound and free acetoacetic acid lies in their impact on acid-base balance and amino acid metabolism. These differences are crucial for interpreting experimental results.
Human Infusion Studies: A Direct Comparison
A seminal study involving intravenous infusion in human subjects provides the clearest direct comparison of the two compounds. The findings highlight their divergent effects on blood chemistry.
A three-hour infusion of this compound in normal, overnight-fasted subjects resulted in a significant increase in blood pH, indicating metabolic alkalosis.[1] This was accompanied by a notable decrease in the plasma concentrations of alanine and glutamine, key amino acids involved in gluconeogenesis.[1] Conversely, the infusion of an equimolar amount of free acetoacetic acid led to a slight decrease in blood pH and a significant rise in plasma alanine and glutamine levels.[1] Interestingly, both compounds prompted a reduction in plasma glucose concentrations.[1]
Table 1: Quantitative Comparison of Metabolic Parameters Following Infusion
| Parameter | Baseline | This compound | Free Acetoacetic Acid |
| Blood pH | ~7.4 | ↑ (Metabolic Alkalosis) | ↓ (Slight Metabolic Acidosis) |
| Plasma Alanine (µmol/L) | ~350 | ↓ by ~42% | ↑ by ~23% |
| Plasma Glutamine (µmol/L) | ~600 | ↓ by ~11% | ↑ by ~15% |
| Plasma Glucose (mg/dL) | ~85 | ↓ | ↓ |
(Data extrapolated from Fery et al., J Clin Invest, 1982)[1]
These results strongly suggest that the effects of this compound on amino acid metabolism are at least partially mediated by the accompanying sodium load and the resulting shift in acid-base status, rather than being a direct effect of the acetoacetate molecule itself.
Experimental Protocols: Methodological Considerations
The design of experiments utilizing either this compound or free acetoacetic acid requires careful consideration of the compound's properties and the intended route of administration.
Intravenous Infusion Protocol (Human)
-
Objective: To assess the systemic metabolic effects of acetoacetate.
-
Methodology:
-
Prepare sterile solutions of this compound or free acetoacetic acid in a suitable vehicle (e.g., saline). The pH of the free acetoacetic acid solution should be carefully monitored.
-
Administer the solution via continuous intravenous infusion at a controlled rate (e.g., 20 µmol/kg/min) for a defined period (e.g., 3 hours).[1]
-
Collect blood samples at baseline and at regular intervals during and after the infusion.
-
Immediately process blood samples to separate plasma and prevent the degradation of acetoacetate.[2]
-
Analyze plasma for ketone bodies, glucose, amino acids, and blood gases.
-
Oral Gavage Protocol (Rodent)
While direct comparative studies are lacking, protocols for oral administration of similar compounds can be adapted.
-
Objective: To investigate the pharmacokinetic profile and metabolic effects of orally administered acetoacetate.
-
Methodology:
-
Prepare a solution of this compound or free acetoacetic acid in a suitable vehicle (e.g., water or a 0.5% carboxymethylcellulose solution). The stability of free acetoacetic acid in the gavage solution should be confirmed.
-
Administer a defined dose (e.g., 1-2 g/kg body weight) via oral gavage to fasted mice.[3]
-
Collect blood samples at various time points post-gavage (e.g., 15, 30, 60, 120, 180 minutes) to determine the pharmacokinetic profile.[3]
-
Analyze plasma for acetoacetate, β-hydroxybutyrate, and other relevant metabolites.
-
Navigating Metabolic and Signaling Pathways
Acetoacetate is a key player in cellular energy metabolism and also functions as a signaling molecule.
Ketogenesis and Ketolysis: The Core Pathways
Acetoacetate is synthesized in the liver from the breakdown of fatty acids (ketogenesis) and is then transported to extrahepatic tissues to be used as an energy source (ketolysis).
References
- 1. Differential Effects of this compound and Acetoacetic Acid Infusions on Alanine and Glutamine Metabolism in Man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The storage stability and concentration of acetoacetate differs between blood fractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Analysis of Bases in Acetoacetic Ester Synthesis: A Guide for Researchers
For researchers, scientists, and drug development professionals, optimizing reaction conditions is paramount to achieving high yields and purity in chemical syntheses. The acetoacetic ester synthesis, a cornerstone of C-C bond formation, is no exception. The choice of base is a critical parameter that significantly influences the efficiency of this reaction. This guide provides an objective comparison of commonly used bases—sodium ethoxide, sodium hydride, and potassium carbonate—supported by experimental data and detailed protocols to aid in the selection of the most appropriate base for your specific synthetic needs.
The acetoacetic ester synthesis is a versatile method for preparing substituted methyl ketones. The reaction proceeds via the alkylation of an enolate generated from ethyl acetoacetate, followed by hydrolysis and decarboxylation. The initial deprotonation step is crucial and is governed by the strength and nature of the base employed.
Performance Comparison of Bases
The selection of a base for the acetoacetic ester synthesis impacts reaction time, yield, and the potential for side reactions. Below is a summary of the performance of sodium ethoxide, a classic choice; sodium hydride, a strong non-nucleophilic base; and potassium carbonate, a milder and more economical option.
| Base | Typical Yield (%) | Typical Reaction Time (Alkylation) | Key Advantages | Potential Disadvantages |
| Sodium Ethoxide (NaOEt) | 70-85% | 1-3 hours | Well-established, cost-effective, soluble in ethanol. | Can lead to reversible reactions and side products due to its nucleophilicity (transesterification if the alcohol does not match the ester). |
| Sodium Hydride (NaH) | 85-95% | 1-2 hours | Irreversible deprotonation drives the reaction to completion, leading to higher yields; non-nucleophilic, avoiding transesterification.[1] | Highly reactive and moisture-sensitive, requiring anhydrous conditions and careful handling. |
| Potassium Carbonate (K₂CO₃) | 65-80% | 4-8 hours | Milder, safer, and more economical than alkoxides or hydrides; suitable for large-scale synthesis. | Slower reaction rates; may require a phase-transfer catalyst for optimal performance in some solvent systems. |
In-Depth Analysis of Each Base
Sodium Ethoxide: The Traditional Approach
Sodium ethoxide is the most common base used in the acetoacetic ester synthesis. It is typically prepared in situ by reacting sodium metal with absolute ethanol or used as a commercially available solution. Its basicity is sufficient to deprotonate the α-carbon of ethyl acetoacetate, forming the reactive enolate.
A key consideration when using sodium ethoxide is the potential for transesterification if the alcohol solvent does not match the alkyl group of the ester. For ethyl acetoacetate, ethanol is the solvent of choice to prevent this side reaction. The equilibrium nature of the deprotonation with an alkoxide base means that a stoichiometric amount of base is required to drive the reaction forward.
Sodium Hydride: For Maximizing Yield
Sodium hydride is a powerful, non-nucleophilic base that offers a significant advantage over sodium ethoxide. As a hydride, it deprotonates the acetoacetic ester irreversibly by releasing hydrogen gas, which shifts the equilibrium completely towards the enolate. This results in a more complete conversion and consequently higher yields of the alkylated product.[1] Its non-nucleophilic nature also eliminates the possibility of transesterification. However, the high reactivity of sodium hydride necessitates the use of anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent its violent reaction with water.
Potassium Carbonate: The Milder, Greener Alternative
Potassium carbonate represents a milder and more environmentally friendly option. While it is a weaker base than sodium ethoxide or sodium hydride, it is effective in promoting the alkylation of acetoacetic ester, particularly when used with a polar aprotic solvent or under phase-transfer catalysis conditions. The reaction rates are generally slower, but the ease of handling, lower cost, and reduced safety hazards make it an attractive option for industrial-scale syntheses.
Experimental Protocols
Below are detailed experimental protocols for the alkylation step of the acetoacetic ester synthesis using each of the three bases.
Protocol 1: Alkylation of Ethyl Acetoacetate using Sodium Ethoxide
Materials:
-
Ethyl acetoacetate
-
Sodium metal
-
Absolute ethanol
-
Alkyl halide (e.g., 1-bromobutane)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, under a nitrogen atmosphere, prepare a solution of sodium ethoxide by carefully adding sodium metal (1.0 equivalent) to absolute ethanol at room temperature.
-
Once all the sodium has reacted, cool the solution to 0 °C in an ice bath.
-
Add ethyl acetoacetate (1.0 equivalent) dropwise to the sodium ethoxide solution with stirring.
-
After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and maintain for 2 hours.
-
Cool the mixture to room temperature and quench the reaction by adding a saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alkylated product.
Protocol 2: Alkylation of Ethyl Acetoacetate using Sodium Hydride
Materials:
-
Ethyl acetoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., 1-bromobutane)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of ethyl acetoacetate (1.0 equivalent) in anhydrous THF dropwise to the sodium hydride suspension. Hydrogen gas will be evolved.
-
After the addition is complete and hydrogen evolution has ceased, stir the mixture at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alkylated product.
Protocol 3: Alkylation of Ethyl Acetoacetate using Potassium Carbonate
Materials:
-
Ethyl acetoacetate
-
Potassium carbonate (finely powdered)
-
Dimethylformamide (DMF)
-
Alkyl halide (e.g., 1-bromobutane)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask, combine ethyl acetoacetate (1.0 equivalent), finely powdered potassium carbonate (2.0 equivalents), and DMF.
-
Add the alkyl halide (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to 80 °C and stir vigorously for 4-8 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and add water.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude alkylated product.
Reaction Mechanism and Workflow
The following diagrams illustrate the general reaction mechanism of the acetoacetic ester synthesis and a typical experimental workflow.
Caption: General mechanism of the acetoacetic ester synthesis.
Caption: Typical experimental workflow for acetoacetic ester synthesis.
Conclusion
The choice of base in the acetoacetic ester synthesis is a critical decision that should be guided by the specific requirements of the synthesis, including desired yield, scale, safety considerations, and cost. Sodium ethoxide remains a reliable and cost-effective option for many applications. For maximizing yield and avoiding side reactions, sodium hydride is a superior choice, provided the necessary precautions for handling this reactive reagent are taken. Potassium carbonate offers a milder, safer, and more economical alternative, particularly for large-scale industrial processes where moderate yields and longer reaction times are acceptable. This guide provides the necessary information for researchers to make an informed decision and optimize their acetoacetic ester syntheses.
References
Comparative Analysis of Sodium Acetoacetate and Beta-Hydroxybutyrate as Exogenous Ketone Supplements
Introduction
Ketone bodies, primarily acetoacetate (AcAc) and D-β-hydroxybutyrate (D-BHB), are endogenous metabolites produced by the liver from fatty acids, serving as a crucial alternative energy source to glucose during periods of low carbohydrate availability, such as fasting or a ketogenic diet.[1][2] Beyond their role as metabolic fuel for extrahepatic tissues like the brain, heart, and skeletal muscle, ketone bodies also function as signaling molecules, modulating inflammation, oxidative stress, and gene expression.[1][3][4] The development of exogenous ketone supplements allows for the induction of "nutritional ketosis" without strict dietary adherence.[5] These supplements predominantly feature BHB, often in the form of mineral salts (e.g., sodium, potassium) or esters, largely due to the inherent instability and labile nature of AcAc.[6][7][8] This guide provides a comparative analysis of AcAc and BHB, focusing on their performance, metabolic effects, and signaling functions, supported by experimental data for a scientific audience.
Pharmacokinetics and Bioavailability
Direct supplementation with AcAc is uncommon in research and commercial products due to its chemical instability; it can spontaneously decarboxylate to acetone.[4] Therefore, most available data on circulating AcAc levels come from studies using BHB supplements. Upon ingestion, BHB is readily absorbed, leading to a rapid increase in blood BHB concentrations. The two ketone bodies are interconvertible via the enzyme β-hydroxybutyrate dehydrogenase, a reaction dependent on the cellular NAD+/NADH ratio.[6][9]
Supplementing with BHB salts has been shown to significantly elevate blood AcAc levels, indicating a rapid interconversion.[7][10] For instance, a study on healthy adults demonstrated that consuming a racemic BHB salt supplement led to a significant increase in plasma AcAc, which was strongly correlated with the rise in blood BHB.[6] Ketone esters (KE) are reported to induce a more profound and sustained elevation of blood BHB compared to ketone salts (KS).[5]
Table 1: Comparative Pharmacokinetics of Exogenous Beta-Hydroxybutyrate Supplements
| Supplement Type | Dose | Peak Blood D-βHB (mM) | Time to Peak | Key Findings & Citations |
| Ketone Salt (KS) | 11.38 g D-βHB | ~0.3 - 0.7 mM | 30-60 min | Modest elevation in blood βHB.[11] Racemic mixtures (D- and L-βHB) are common; the L-isoform is less readily oxidized.[5] |
| Ketone Salt (KS) | Racemic Mixture | ↑ 0.57 ± 0.44 mM (for AcAc) | 30 min | Significantly increased plasma AcAc from baseline, demonstrating rapid interconversion from the ingested BHB.[6][10] |
| Ketone Monoester (KME) | ~10 g | ~1.4 ± 0.6 mM | 30 min | In a fasted state, KME can elevate blood βHB to over 2 mM.[5][12] |
| Ketone Monoester (KME) | 395 mg/kg | ~3.0 - 6.0 mM | ~1-2 hours | Produces a rapid and sustained increase in blood βHB.[1] |
| D-BHB Supplement | 12 g | ~1.0 mM | 1 hour | D-BHB alone is more ketogenic per calorie than a racemic mixture or Medium Chain Triglycerides (MCT).[2] |
| Ketone Diester (KDE) | 0.5 g/kg | ~0.3 - 0.6 mM | ~1 hour | Had only modest effects on serum R-βHB, while serum AcAc increased to ~0.4 mM.[1] |
Metabolic and Signaling Roles
Both AcAc and BHB serve as energy substrates, but they have distinct and overlapping roles as signaling molecules.
Energy Metabolism and Ketolysis
In peripheral tissues, BHB is first oxidized back to AcAc by β-hydroxybutyrate dehydrogenase, a reaction that reduces NAD+ to NADH.[9] AcAc is then converted by the rate-limiting enzyme succinyl-CoA:3-oxoacid CoA-transferase (SCOT, also known as OXCT1) into acetoacetyl-CoA, which is subsequently cleaved into two molecules of acetyl-CoA.[3] These acetyl-CoA molecules then enter the tricarboxylic acid (TCA) cycle for ATP generation. The oxidation of one molecule of BHB yields slightly more ATP than one molecule of AcAc because of the NADH produced in its initial conversion step.[9]
Signaling Pathways
Beyond its metabolic role, BHB is recognized as a signaling molecule with pleiotropic effects.[1] One of its primary signaling functions is the inhibition of class I histone deacetylases (HDACs), which leads to increased histone acetylation and the altered expression of genes involved in managing oxidative stress and inflammation.[3] Ketone bodies may also suppress the PI3K/AKT/mTOR signaling pathway, which is linked to positive outcomes in various disease models.[13] Conversely, in some contexts like muscle atrophy, BHB supplementation has been associated with the up-regulation of AKT, suggesting tissue-specific effects.[13] Studies in mouse brain microvascular endothelial cells have shown that AcAc and BHB can have differential effects; AcAc was found to increase the production of the vasoconstrictor endothelin-1, while BHB increased the production of vascular permeability factor (VPF/VEGF).[14]
Experimental Protocols
A robust understanding of supplement efficacy relies on well-designed clinical trials. Below is a detailed methodology from a key study that investigated the impact of exogenous BHB salts on circulating AcAc levels.
Study Title: Effectiveness of Exogenous Ketone Salts in Enhancing Circulating Acetoacetate Levels—A Pilot Study in Healthy Adults.[10]
Objective: To determine if plasma AcAc increases following exogenous BHB salt supplementation and to assess the relationship between changes in AcAc and BHB.[6]
Methodology:
-
Study Design: A randomized, triple-blinded, placebo-controlled, cross-over design was employed.[10]
-
Participants: Thirteen healthy adults (seven males, six females; age 21.6 ± 4.3 years) completed the study.[10]
-
Intervention: Participants consumed either a ketone salt (KS) supplement containing a racemic beta-hydroxybutyrate mixture or a flavor-matched placebo.[10]
-
Protocol: The study consisted of two laboratory visits separated by a one-week washout period to prevent carryover effects.[10]
-
Data Collection: Blood samples were collected at baseline (before consumption) and 30 minutes after consuming the supplement at each visit.[10]
-
Analysis: Plasma AcAc and BHB levels were quantified using gas chromatography/mass spectrometry (GC/MS). Statistical analysis was performed to compare the changes in ketone body concentrations between the KS and placebo conditions.[10]
Key Experimental Findings:
-
Consumption of the ketone salt supplement resulted in a significant increase in plasma AcAc from baseline.[10]
-
The increase in AcAc was significantly greater after the KS supplement compared to the placebo (↑ 0.57 ± 0.44 mM vs. ↑ 0.07 ± 0.23 mM, p = 0.009).[6][10]
-
A strong positive correlation was found between the change in blood BHB and the change in AcAc (r = 0.757, p < 0.001), confirming the rapid interconversion of the supplemental BHB.[6][10]
Conclusion
The comparison between sodium acetoacetate and beta-hydroxybutyrate as ketone supplements is largely theoretical from a practical standpoint, as BHB is the overwhelmingly dominant form used in available products due to its superior chemical stability.[7][8] Experimental data robustly demonstrates that exogenous BHB supplements, whether as salts or esters, effectively elevate blood concentrations of both BHB and AcAc.[6][7] Both ketone bodies are readily utilized for energy, with BHB yielding slightly more ATP due to the production of an additional NADH molecule during its conversion to AcAc.[9]
From a signaling perspective, BHB is the more extensively studied molecule, with established roles as an HDAC inhibitor and a modulator of inflammatory pathways.[3] While AcAc also has signaling potential, its specific functions are less characterized.[14] For researchers and drug development professionals, the choice of ketone-elevating agent will depend on the desired pharmacokinetic profile and therapeutic target. Ketone esters generally produce higher and more sustained levels of ketosis than ketone salts, but may be less palatable and more costly.[1][5] Future research into more stable derivatives or precursors of AcAc could open new avenues for exploring its unique physiological and signaling effects.
References
- 1. Exogenous Ketone Supplements in Athletic Contexts: Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of Exogenous D-Beta-Hydroxybutyrate, an Energy Substrate Avidly Consumed by the Heart and Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The role of β-hydroxybutyrate testing in ketogenic metabolic therapies [frontiersin.org]
- 5. Ketogenic diets and Ketone suplementation: A strategy for therapeutic intervention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effectiveness of Exogenous Ketone Salts in Enhancing Circulating Acetoacetate Levels—A Pilot Study in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Perspective: Ketone Supplementation in Sports—Does It Work? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 13. The effects of ketone bodies and ketogenesis on the PI3K/AKT/mTOR signaling pathway: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Acetoacetate and beta-hydroxybutyrate differentially regulate endothelin-1 and vascular endothelial growth factor in mouse brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Exogenous Ketone Salts Found to Significantly Elevate Acetoacetate Levels in Recent Studies
For Immediate Release
A comprehensive evaluation of recent clinical data demonstrates that the consumption of exogenous ketone salts, particularly those containing beta-hydroxybutyrate (BHB), leads to a significant and rapid increase in circulating acetoacetate (AcAc) levels. This elevation suggests a swift metabolic conversion of the ingested BHB, providing a readily available energy source for the body.
This guide offers an in-depth comparison for researchers, scientists, and drug development professionals on the effectiveness of various exogenous ketone supplements in modulating acetoacetate levels, supported by experimental data from recent clinical trials.
Key Findings from Clinical Trials
A pivotal pilot study by Holland-Winkler et al. (2025) provided crucial insights into the impact of a racemic ketone salt supplement on plasma acetoacetate. The study, a randomized, triple-blinded, placebo-controlled crossover trial, revealed a statistically significant increase in acetoacetate levels just 30 minutes after ingestion of the ketone salt supplement compared to a placebo.[1][2]
Further comparative research by Cuenoud et al. (2020) investigated the effects of different ketone precursors, including D-BHB, a racemic mixture of D- and L-BHB (D+L-BHB), and medium-chain triglycerides (MCTs). Their findings indicated that D-BHB supplementation resulted in a more pronounced elevation of blood ketones compared to the racemic mixture or MCTs at the same dosage.[3][4] Notably, the study also highlighted that the conversion of D-BHB to acetoacetate led to a higher acetoacetate to D-BHB ratio in the blood compared to MCTs.[5]
The data from these studies underscores the potential of exogenous ketone salts as an effective method for acutely raising acetoacetate levels, which may have therapeutic implications in conditions where enhanced ketone body metabolism is beneficial.
Comparative Data on Acetoacetate Levels
The following tables summarize the quantitative data on plasma acetoacetate and β-hydroxybutyrate levels from the aforementioned clinical trials.
Table 1: Change in Plasma Acetoacetate and β-Hydroxybutyrate Levels after Racemic Ketone Salt Supplementation (Holland-Winkler et al., 2025) [1][2]
| Treatment Group | Mean Change in Acetoacetate (ΔAcAc) (mM) | Standard Deviation (mM) | Mean Change in β-Hydroxybutyrate (ΔβHB) (mM) | Standard Deviation (mM) |
| Ketone Salt (KS) | ↑ 0.57 | ± 0.44 | - | - |
| Placebo | ↑ 0.07 | ± 0.23 | - | - |
Data represents the change from baseline 30 minutes post-supplementation.
Table 2: Peak Plasma Ketone Levels after Supplementation with Different Ketone Precursors (Cuenoud et al., 2020) [3][4]
| Supplement | Peak Plasma Ketone (Cmax) (mM) | Time to Peak (Tmax) (hours) |
| D-BHB | 1.2 ± 0.1 | ~1 |
| D+L-BHB | 0.62 ± 0.05 | ~1 |
| MCT Oil | 0.62 ± 0.06 | ~1 |
This study measured total blood ketones. The authors noted that D-BHB conversion to AcAc provided a ~43% higher AcAc/D-BHB blood ratio than MCTs.[5]
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the interpretation of the results.
Holland-Winkler et al. (2025) Experimental Protocol[1][2]
-
Study Design: A randomized, triple-blinded, placebo-controlled, cross-over study.
-
Participants: Thirteen healthy adults (7 males, 6 females; age 21.6 ± 4.3 years).
-
Intervention: Participants consumed either a racemic ketone salt (KS) supplement or a flavor-matched placebo. A one-week washout period was observed between interventions.
-
Blood Sampling: Blood samples were collected before and 30 minutes after the consumption of each supplement.
-
Analytical Method: Plasma acetoacetate and beta-hydroxybutyrate levels were quantified using gas chromatography/mass spectrometry (GC/MS).
Cuenoud et al. (2020) Experimental Protocol[3][4]
-
Study Design: A study comparing the pharmacokinetic profiles of different ketone precursors.
-
Intervention: Participants received oral doses of D-beta-hydroxybutyrate (D-BHB), a racemic mixture of D+L-BHB, or medium-chain triglycerides (MCT).
-
Blood Sampling: Blood samples were collected at baseline and at various time points post-ingestion to determine ketone kinetics.
-
Analytical Method: Blood ketone levels were measured to determine the maximum concentration (Cmax) and time to reach maximum concentration (Tmax). The study also involved a pilot whole-body ketone positron emission tomography (PET) study using ¹¹C-acetoacetate to trace ketone metabolism.
Metabolic Pathways and Experimental Workflow
The metabolic conversion of exogenous BHB to acetoacetate is a key step in its utilization as an energy source. The following diagrams illustrate this pathway and the general workflow of the clinical trials.
Metabolic pathway of exogenous BHB conversion to AcAc for energy.
Generalized workflow of the cited clinical trials.
References
- 1. Effectiveness of Exogenous Ketone Salts in Enhancing Circulating Acetoacetate Levels-A Pilot Study in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolism of Exogenous D-Beta-Hydroxybutyrate, an Energy Substrate Avidly Consumed by the Heart and Kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolism of Exogenous D-Beta-Hydroxybutyrate, an Energy Substrate Avidly Consumed by the Heart and Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
A Comparative Guide to Analytical Methods for Sodium Acetoacetate Detection
For researchers, scientists, and professionals in drug development, the accurate quantification of sodium acetoacetate is crucial for various metabolic studies and clinical applications. This guide provides an objective comparison of three prevalent analytical methods: Colorimetric Assay, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC). The performance of each method is supported by experimental data compiled from various validation studies.
Quantitative Performance Comparison
The following table summarizes the key performance characteristics of the colorimetric, GC-MS, and HPLC methods for the detection of this compound. This data has been compiled from multiple sources to provide a comparative overview.
| Performance Metric | Colorimetric Assay | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Reaction with sodium nitroprusside to form a colored product. | Separation of volatile derivatives followed by mass-based detection. | Chromatographic separation followed by UV or MS detection. |
| Linearity Range | 10 - 450 µmol/L[1] | 0.001 - 1 mM | 0.01 - 2.5 mM |
| Accuracy | Data not available | Within EMA Guidelines | Data not available |
| Precision (RSD%) | Data not available | Within EMA Guidelines | Data not available |
| Limit of Detection (LOD) | Data not available | Data not available | Low µM range |
| Limit of Quantification (LOQ) | ~10 µmol/L[1] | 1 µmol/L[2][3] | Low µM range |
| Sample Throughput | High | Low to Medium | Medium to High |
| Specificity | Good for acetoacetate, does not detect β-hydroxybutyrate. | High | High |
| Instrumentation Cost | Low | High | Medium to High |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized based on common practices and published methods.
Colorimetric Assay Protocol
This method is based on the reaction of acetoacetate with sodium nitroprusside in an alkaline medium, which produces a colored complex that can be measured spectrophotometrically.
Materials:
-
This compound standard solutions
-
Sodium nitroprusside solution
-
Alkaline buffer (e.g., sodium hydroxide solution)
-
Deproteinizing agent (e.g., perchloric acid)
-
Spectrophotometer
Procedure:
-
Sample Preparation: Deproteinize biological samples (e.g., serum, plasma) by adding a deproteinizing agent, followed by centrifugation to remove precipitated proteins.
-
Standard Curve Preparation: Prepare a series of this compound standards of known concentrations.
-
Reaction: In a microplate or cuvette, mix the prepared sample or standard with the alkaline buffer and sodium nitroprusside solution.
-
Incubation: Incubate the mixture at a specified temperature and time to allow for color development.
-
Measurement: Measure the absorbance of the resulting colored solution at the wavelength of maximum absorbance (typically around 550 nm).
-
Quantification: Determine the concentration of acetoacetate in the samples by comparing their absorbance to the standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method involves the derivatization of acetoacetate to a more volatile and thermally stable compound, followed by separation and detection using GC-MS.
Materials:
-
This compound standard solutions
-
Internal standard (e.g., a stable isotope-labeled acetoacetate)
-
Derivatization agent (e.g., silylating agent like BSTFA)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation: To the biological sample, add the internal standard and perform a liquid-liquid or solid-phase extraction to isolate the analytes.
-
Derivatization: Evaporate the solvent and add the derivatization agent to the dried extract. Heat the mixture to facilitate the reaction.
-
Injection: Inject a small volume of the derivatized sample into the GC-MS system.
-
Chromatographic Separation: The derivatized acetoacetate is separated from other components on the GC column based on its volatility and interaction with the stationary phase.
-
Mass Spectrometric Detection: The separated components are ionized and detected by the mass spectrometer, which provides mass-to-charge ratio information for identification and quantification.
-
Data Analysis: The concentration of acetoacetate is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.
High-Performance Liquid Chromatography (HPLC) Protocol
This method separates acetoacetate from other components in a liquid mobile phase, followed by detection. Post-column derivatization can be used to enhance detection sensitivity and specificity.
Materials:
-
This compound standard solutions
-
Mobile phase (e.g., a mixture of buffer and organic solvent)
-
HPLC system with a suitable column (e.g., C18)
-
Detector (e.g., UV-Vis or Mass Spectrometer)
-
(Optional) Post-column derivatization reagent
Procedure:
-
Sample Preparation: Deproteinize and filter the biological samples to remove particulates.
-
Injection: Inject the prepared sample onto the HPLC column.
-
Chromatographic Separation: The sample components are separated based on their affinity for the stationary and mobile phases.
-
(Optional) Post-Column Derivatization: After separation, the analyte can be mixed with a reagent to form a colored or fluorescent product for enhanced detection.
-
Detection: The separated acetoacetate is detected by a UV-Vis detector at a specific wavelength or by a mass spectrometer.
-
Quantification: The concentration is determined by comparing the peak area or height to a calibration curve constructed from standards.
Visualizing the Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of these analytical methods.
Caption: Workflow for cross-validating analytical methods for this compound detection.
References
A Comparative Guide to Sodium Hydride and Sodium Ethoxide in Claisen Condensation
The Claisen condensation is a cornerstone carbon-carbon bond-forming reaction in organic synthesis, enabling the formation of β-keto esters or β-diketones. The choice of base is critical to the success of this reaction, directly influencing yield, reaction rate, and purity of the product. This guide provides an objective comparison of two commonly employed bases: sodium hydride (NaH) and sodium ethoxide (NaOEt), supported by theoretical principles and representative experimental data.
Physicochemical and Reactive Properties
Sodium hydride and sodium ethoxide differ significantly in their physical and chemical properties, which in turn dictates their application in the Claisen condensation. NaH is a powerful, non-nucleophilic base, whereas NaOEt is a strong, nucleophilic base.
| Property | Sodium Hydride (NaH) | Sodium Ethoxide (NaOEt) |
| Formula | NaH | C₂H₅ONa |
| Molar Mass | 24.00 g/mol | 68.05 g/mol |
| Appearance | Grey to white powder | White to yellowish powder |
| Type of Base | Non-nucleophilic, Brønsted-Lowry | Nucleophilic, Brønsted-Lowry |
| pKa of Conjugate Acid | ~35 (for H₂)[1][2] | ~16 (for Ethanol)[3] |
| Typical Solvents | Aprotic (e.g., THF, Toluene, DMF) | Protic (e.g., Ethanol) |
| Key Reactivity | Irreversibly deprotonates the ester | Reversibly deprotonates the ester |
Performance in Claisen Condensation
The choice between NaH and NaOEt has significant implications for the reaction's outcome. The much greater basicity of sodium hydride often translates to higher yields and faster reaction times.
Theoretical Comparison:
-
Basicity and Equilibrium: The pKa of an ester's α-hydrogen is typically around 25.[4] Sodium hydride (conjugate acid pKa ≈ 35) is a significantly stronger base than sodium ethoxide (conjugate acid pKa ≈ 16). This means NaH can deprotonate the ester starting material essentially irreversibly and completely, driving the initial enolate formation forward. In contrast, NaOEt establishes an equilibrium with the ester, resulting in a lower concentration of the enolate at any given time.[5]
-
Driving Force: The overall equilibrium of the Claisen condensation is unfavorable. The reaction is driven to completion by the deprotonation of the resulting β-keto ester product (pKa ≈ 11), which is more acidic than the starting ester and the alcohol conjugate acid of the base.[3] Since NaH is a much stronger base, it ensures this final deprotonation is rapid and complete, often leading to better overall yields.[6][7]
-
Side Reactions: A critical consideration with sodium ethoxide is the potential for transesterification if the alkoxide of the base does not match the alkoxy group of the ester. For example, using sodium methoxide with ethyl acetate would result in a mixture of ethyl and methyl esters and, consequently, a mixture of condensation products. Sodium hydride, being non-nucleophilic, does not pose this risk.
Illustrative Performance Data:
| Parameter | Sodium Hydride (NaH) | Sodium Ethoxide (NaOEt) |
| Reaction | 2 x Ethyl Acetate → Ethyl Acetoacetate | 2 x Ethyl Acetate → Ethyl Acetoacetate |
| Typical Yield | Often higher (>80%)[6][7][8] | Generally moderate (60-75%) |
| Solvent | Tetrahydrofuran (THF) | Ethanol |
| Temperature | Reflux | Reflux |
| Reaction Time | Potentially shorter | Longer to reach equilibrium |
| Key Advantage | Higher yield, avoids transesterification | Lower cost, easier to handle (less water-sensitive) |
Reaction Mechanisms and Workflows
The fundamental mechanism of the Claisen condensation is the same for both bases, involving the formation of an ester enolate which then acts as a nucleophile. However, the initial deprotonation step differs in its reversibility.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Dieckmann Condensation [organic-chemistry.org]
- 3. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. Dieckmann Condensation | NROChemistry [nrochemistry.com]
- 5. Solved When diethyl adipate is heated with sodium ethoxide, | Chegg.com [chegg.com]
- 6. Solved 10.60 Diethyl adipate, when heated with sodium | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
- 8. files.core.ac.uk [files.core.ac.uk]
A Comparative Analysis of the Antibacterial Efficacy of Sodium Acetoacetate and Other Antimicrobial Agents
For Immediate Release
In the ever-present battle against bacterial pathogens, the exploration of novel antimicrobial agents remains a critical endeavor for researchers and drug development professionals. This guide provides a comparative assessment of the antibacterial efficacy of sodium acetoacetate against other established antibacterial agents, supported by available experimental data. While research directly investigating this compound is limited, this guide draws upon data from closely related compounds, namely acetoacetate (AAA) and its ethyl ester, ethyl acetoacetate (EAA), to provide a preliminary understanding of its potential.
Quantitative Assessment of Antibacterial Efficacy
The following table summarizes the available quantitative data on the inhibitory concentrations of acetoacetate and ethyl acetoacetate against several bacterial strains. For comparative context, typical Minimum Inhibitory Concentration (MIC) ranges for common antibiotics are also provided, although it is crucial to note that these were not determined in the same studies.
| Compound | Test Organism | IC50 (mg/mL) | MIC (mg/mL) |
| Acetoacetate (AAA) | Cronobacter sakazakii | 20 - 24 | - |
| Serratia marcescens | 24 - 35 | - | |
| Yersinia enterocolitica | 11 - 14 | - | |
| Ethyl Acetoacetate (EAA) | Cronobacter sakazakii | 0.31 - 0.7 | - |
| Serratia marcescens | 5.5 - 5.6 | - | |
| Yersinia enterocolitica | 1 - 3.2 | - | |
| Sodium Acetate | Escherichia coli | - | 3.3 - 5 |
| Pseudomonas aeruginosa | - | 3.3 - 5 | |
| Ampicillin (Typical Range) | Gram-positive bacteria | - | 0.001 - 2 |
| Gram-negative bacteria | - | 1 - >128 | |
| Ciprofloxacin (Typical Range) | Gram-positive bacteria | - | 0.004 - 2 |
| Gram-negative bacteria | - | 0.004 - 4 |
Data Interpretation: The available data indicates that both acetoacetate and ethyl acetoacetate exhibit inhibitory effects against the tested pathogens, with ethyl acetoacetate demonstrating greater potency (lower IC50 values) in most cases[1]. The IC50 values for acetoacetate are notably high, suggesting that its antibacterial activity may be context-dependent or less potent than conventional antibiotics. For instance, the MIC values for sodium acetate against E. coli and P. aeruginosa also fall within a range that is considerably higher than that of standard antibiotics like ampicillin and ciprofloxacin.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to assess antibacterial efficacy.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the minimum concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent and sterilized by filtration.
-
Preparation of Microtiter Plates: A series of twofold dilutions of the antimicrobial agent are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: A standardized bacterial suspension is prepared from a fresh culture, with its turbidity adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The inoculated microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Reading of Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) of the microorganism.
Kirby-Bauer Disk Diffusion Method
This method assesses the susceptibility of bacteria to antimicrobial agents based on the size of the zone of growth inhibition around a disk impregnated with the agent.
-
Inoculum Preparation: A bacterial inoculum is prepared and standardized to a 0.5 McFarland turbidity standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the standardized bacterial suspension, and the excess fluid is removed by pressing it against the inside of the tube. The swab is then used to evenly streak the entire surface of a Mueller-Hinton agar plate in three directions to ensure a confluent lawn of growth.
-
Application of Antimicrobial Disks: Paper disks impregnated with a known concentration of the antimicrobial agent are placed on the surface of the inoculated agar plate using sterile forceps.
-
Incubation: The plates are inverted and incubated at 35-37°C for 16-24 hours.
-
Measurement and Interpretation: The diameter of the zone of inhibition (the clear area around the disk where no bacterial growth occurs) is measured in millimeters. The size of the zone is then compared to standardized charts to determine if the bacterium is susceptible, intermediate, or resistant to the antimicrobial agent.
Visualizing Experimental and Logical Frameworks
To better illustrate the processes involved in assessing antibacterial efficacy, the following diagrams have been generated.
Caption: Workflow for determining Minimum Inhibitory and Bactericidal Concentrations.
Caption: Logical flow for comparing antibacterial agent efficacy.
Mechanism of Action and Signaling Pathways
The precise molecular mechanisms by which this compound may exert its antibacterial effects are not yet well-elucidated. Based on the activity of related ketone bodies, it is hypothesized that the antibacterial action may be multifactorial. One potential mechanism could involve the disruption of bacterial cell membrane integrity due to the physicochemical properties of the ketone body. Another possibility is the interference with essential metabolic pathways within the bacterial cell. However, at present, there is no direct evidence to implicate this compound in the inhibition of specific signaling pathways, such as those involved in cell wall synthesis, protein synthesis, or DNA replication, which are the primary targets of many conventional antibiotics. Further research is required to identify the specific molecular targets and signaling cascades affected by this compound in bacteria.
References
Safety Operating Guide
Proper Disposal of Sodium Acetoacetate: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals handling sodium acetoacetate, a beta-ketoester salt, adherence to proper disposal protocols is paramount to mitigate potential hazards. This guide provides essential, step-by-step instructions for the appropriate management and disposal of this compound waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The specific requirements may vary based on the institutional safety protocols and the form of the chemical (solid or in solution).
| Personal Protective Equipment (PPE) |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Step-by-Step Disposal Procedure
The recommended disposal route for this compound, in the absence of a specific Safety Data Sheet (SDS), should be based on the protocols for similar beta-keto esters, such as ethyl acetoacetate. The primary method is to treat it as a chemical waste product designated for incineration or to be handled by a licensed waste disposal service.
Step 1: Waste Segregation and Collection
-
Collect all waste this compound, including contaminated materials (e.g., weighing paper, gloves, and absorbent pads), in a designated and clearly labeled waste container.
-
The container should be made of a compatible material, be in good condition, and have a secure lid.
-
Label the container clearly with "this compound Waste" and any other information required by your institution's environmental health and safety (EHS) department.
Step 2: Storage Pending Disposal
-
Store the sealed waste container in a designated, well-ventilated secondary containment area, away from incompatible materials.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your EHS department.
Step 3: Arrange for Professional Disposal
-
Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the this compound waste.[1][2][3][4][5]
-
Provide them with accurate information about the waste composition and quantity.
Step 4: Spill Management
-
In the event of a spill, immediately alert personnel in the area.
-
For small spills of solid material, carefully sweep or scoop the material into a designated waste container, avoiding dust generation.
-
For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial absorbent pads) and place it in the chemical waste container.[1]
-
Clean the spill area with an appropriate solvent and decontaminate it as necessary.
-
Report the spill to your supervisor and EHS department.
Important Considerations:
-
NEVER dispose of this compound down the drain.[2][3][4] This can have adverse effects on aquatic life and the environment.
-
Consult your institution's specific chemical hygiene plan and waste disposal guidelines, as they may have additional requirements.
-
Always refer to the most current Safety Data Sheet (SDS) for any chemical you are working with. If an SDS for this compound is not available, consult the SDS for a closely related compound like ethyl acetoacetate for guidance.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
